(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(4-bromo-1-fluoronaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHKCPNOCVGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660266 | |
| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-09-6 | |
| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth guide for the synthesis and rigorous characterization of (4-bromo-1-fluoronaphthalen-2-yl)boronic acid. This trifunctional building block is of significant interest in medicinal chemistry and materials science, offering a versatile platform for the construction of complex molecular architectures through sequential, site-selective cross-coupling reactions. The strategic arrangement of a boronic acid, a bromine atom, and a fluorine atom allows for a programmed introduction of diverse substituents, making it a valuable intermediate in the synthesis of novel organic compounds.
Strategic Importance and Synthetic Rationale
The value of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The bromine atom provides a secondary site for a variety of transformations, including further cross-coupling (e.g., Sonogashira, Buchwald-Hartwig), cyanation, or lithiation. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
The synthetic approach detailed herein proceeds via a directed ortho-metalation (DoM) strategy. This method leverages the directing ability of the fluorine atom and the steric environment of the naphthalene core to achieve regioselective lithiation at the C2 position, followed by trapping with an electrophilic boron source.
Synthesis of this compound
The synthetic pathway commences with the commercially available 1-bromo-4-fluoronaphthalene. The key transformation is a halogen-metal exchange followed by borylation.
Figure 1: Synthetic pathway for this compound.
Causality Behind Experimental Choices
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium intermediate and its low freezing point. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that effectively deprotonates the C2 position of the naphthalene ring. The fluorine atom at C1, being an ortho-directing group, facilitates this deprotonation.
-
Borylating Agent: Triisopropyl borate, B(O-iPr)₃, serves as the electrophilic boron source. Its three isopropoxy groups are readily hydrolyzed in the subsequent acidic workup to yield the desired boronic acid.
Detailed Experimental Protocol
The following protocol outlines the step-by-step procedure for the synthesis.
Figure 2: Experimental workflow for the synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-4-fluoronaphthalene | 225.05 | 5.00 g | 22.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.8 mL | 24.4 |
| Triisopropyl borate | 188.08 | 5.6 mL | 24.4 |
| Anhydrous THF | - | 100 mL | - |
| 2 M HCl | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-bromo-4-fluoronaphthalene (5.00 g, 22.2 mmol) and anhydrous THF (100 mL).
-
Cool the stirred solution to -78 °C.
-
Slowly add n-butyllithium (9.8 mL, 24.4 mmol) dropwise over 20 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (5.6 mL, 24.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the title compound as a white solid.
Comprehensive Characterization
Unambiguous characterization is paramount to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Observation |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 130-140 °C (with decomposition) |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.30 - 8.25 | m | 1H | Ar-H |
| 8.21 | s (br) | 2H | B(OH )₂ |
| 8.15 - 8.10 | m | 1H | Ar-H |
| 7.78 - 7.70 | m | 2H | Ar-H |
| 7.61 | s | 1H | Ar-H (H-3) |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | J-coupling (Hz) | Assignment |
| 158.4 | d, ¹JCF = 252.0 | C-F |
| 133.7 | Ar-C | |
| 131.6 | Ar-C | |
| 128.8 | Ar-C | |
| 128.1 | d, ³JCF = 5.0 | Ar-C |
| 125.3 | Ar-C | |
| 123.8 | d, ²JCF = 18.0 | Ar-C |
| 122.5 | C-Br | |
| 114.1 | d, ²JCF = 21.0 | Ar-C |
| Note: The carbon attached to the boron (C-B) is often not observed due to quadrupolar relaxation. |
¹⁹F NMR (376 MHz, DMSO-d₆):
A single peak is expected in the aromatic fluorine region, typically around -120 ppm.
¹¹B NMR (128 MHz, DMSO-d₆):
A broad singlet characteristic of a trigonal boronic acid is expected between 28 and 30 ppm.
High-Resolution Mass Spectrometry (HRMS):
The calculated exact mass for C₁₀H₇BBrFO₂ [M-H]⁻ is 266.9684. The observed mass should be within a 5 ppm error margin. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) should also be present.
Self-Validating System and Trustworthiness
The integrity of this protocol is ensured by cross-verification of the analytical data. The presence of the boronic acid is confirmed by the broad singlet in the ¹H NMR and the characteristic shift in the ¹¹B NMR. The successful installation at the C2 position is confirmed by the singlet for the H-3 proton in the ¹H NMR and the various C-F couplings observed in the ¹³C NMR. The molecular formula is definitively confirmed by HRMS. Any deviation from these expected data points would necessitate a re-evaluation of the synthetic procedure and purification.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
Spectroscopic Characterization of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic building block, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This compound is of significant interest to researchers and scientists in the field of drug development due to its potential as a key intermediate in the synthesis of complex organic molecules. The following sections will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation and purity assessment of this compound.
Introduction
This compound is a naphthalene-based organoboronic acid. The presence of bromine and fluorine atoms, along with the boronic acid moiety, on the naphthalene scaffold makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate and thorough characterization of this starting material is paramount to ensure the identity, purity, and reactivity in subsequent synthetic steps. This guide is designed to provide drug development professionals with a robust framework for the spectroscopic analysis of this and similar arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Anticipated ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | m | 2H | Ar-H |
| ~7.8 - 7.5 | m | 3H | Ar-H |
| ~5.5 (broad s) | s | 2H | B(OH)₂ |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The boronic acid protons are often broad and may exchange with D₂O.
Experimental Protocol: ¹H NMR
A common challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra. To ensure the acquisition of a clean spectrum of the monomeric boronic acid, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CD₃OD. The use of protic solvents like methanol-d₄ can help to break up boroxine oligomers and sharpen the B(OH)₂ signal.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a line broadening of 0.3 Hz and Fourier transform the FID. Phase and baseline correct the spectrum.
Causality Behind Experimental Choices: The choice of a polar, protic deuterated solvent like methanol-d₄ is a key experimental decision. It competitively hydrogen bonds with the boronic acid groups, disrupting the intermolecular hydrogen bonding that leads to boroxine formation and ensuring that the spectrum reflects the monomeric species.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Anticipated ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 155 (d) | C-F |
| ~140 - 120 | Ar-C |
| ~120 - 115 (d) | C-Br |
| ~130 | C-B (often weak or unobserved) |
Note: The carbon attached to the boron atom (ipso-carbon) is often broadened and may be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: This will show a single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.
-
¹¹B NMR: This will show a broad singlet characteristic of a trigonal planar boronic acid, typically in the range of δ 25-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Anticipated IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1350 | Strong | B-O stretching |
| ~1200 | Strong | C-F stretching |
| ~1050 | Strong | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Expertise & Experience: The broad O-H stretching band is a hallmark of boronic acids and is a primary indicator of the presence of the B(OH)₂ group. Its shape and position can be influenced by the extent of hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for arylboronic acids.
Anticipated Mass Spectrometry Data (ESI):
| m/z | Ion |
| 267.97 | [M-H]⁻ |
| 269.97 | [M+H]⁺ |
| 291.95 | [M+Na]⁺ |
Note: The masses are calculated for the most abundant isotopes (¹¹B, ⁷⁹Br). The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the [M+2] peak being of similar intensity to the M peak.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters:
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize the drying gas flow and temperature to ensure efficient desolvation.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Trustworthiness: Observing the characteristic isotopic pattern for bromine is a critical self-validating feature of the mass spectrum, providing high confidence in the elemental composition of the detected ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization.
Conclusion
The multifaceted spectroscopic approach outlined in this guide, employing NMR, IR, and MS, provides a robust and reliable method for the comprehensive characterization of this compound. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can ensure the quality of this critical building block, thereby enhancing the efficiency and reproducibility of their synthetic endeavors in drug discovery and development.
References
-
General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMR of Boronic Acids: A discussion on challenges and solutions for NMR of boronic acids can be found in various online forums and publications. For a general overview of NMR principles: [Link]
-
Mass Spectrometry of Boronic Acids: A systematic analysis of the chemical behavior of arylboronic acids under ESI-MS conditions has been reported. For more details on ESI-MS: [Link]
-
Compound Information: PubChem Compound Summary for CID 44717647, this compound. [Link]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of (4-Bromo-1-fluoronaphthalen-2-yl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction analysis of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. Boronic acids are pivotal building blocks in medicinal chemistry and materials science, largely due to their utility in Suzuki-Miyaura cross-coupling reactions and their unique ability to form reversible covalent bonds with diols.[1][2] The precise three-dimensional atomic arrangement, dictated by both intramolecular forces and intermolecular interactions like hydrogen bonding, is critical for understanding its reactivity, stability, and potential biological interactions. This document moves beyond a simple recitation of steps, offering causal explanations for methodological choices, thereby empowering researchers to not only replicate the results but also adapt these principles to novel compounds. We will cover the entire workflow, from material purification and single-crystal growth to data collection, structure solution, and detailed structural analysis.
Introduction: The Significance of Structural Elucidation
This compound is a substituted naphthylboronic acid, a class of compounds with significant potential in organic synthesis.[1][3] The presence of fluoro and bromo substituents offers multiple handles for further chemical modification, making it a versatile intermediate.[1] However, the true utility of a chemical building block is intrinsically linked to its structural properties. Single-crystal X-ray diffraction (scXRD) remains the definitive method for determining the precise three-dimensional structure of small molecules, providing unequivocal data on bond lengths, bond angles, and the packing of molecules in the solid state.[4][5][6]
For boronic acids, crystal structure analysis is particularly revealing. The B(OH)₂ group is a potent donor and acceptor of hydrogen bonds, often leading to the formation of predictable supramolecular synthons, such as hydrogen-bonded dimers.[7][8] These interactions govern the material's bulk properties, including melting point, solubility, and stability. Understanding the crystal packing of the title compound provides foundational knowledge for rational drug design, polymorphism screening, and reaction mechanism studies.
Part 1: Material Preparation and Purity
Causality: The journey to a high-quality crystal structure begins with high-purity material. Impurities can inhibit crystal growth, introduce disorder into the crystal lattice, or even co-crystallize, leading to an incorrect or unsolvable structure.[5] Boronic acids, in particular, are prone to forming anhydride trimers (boroxines) upon dehydration, which is a significant impurity.[9][10]
Protocol 1: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For arylboronic acids, solvents like ethyl acetate, benzene, or a mixture such as ethanol/water can be effective.[11] A small-scale solubility screen is recommended.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical as it encourages the growth of fewer, larger crystals rather than a precipitate. Subsequently, place the flask in an ice bath or refrigerator (0-4 °C) to maximize the yield of purified crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. It is crucial not to heat boronic acids excessively during drying to prevent boroxine formation.[9]
Part 2: Single-Crystal Growth
Causality: The primary requirement for scXRD is a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The goal of crystallization is to allow molecules to transition from the disordered solution phase to the highly ordered solid phase in a slow, controlled manner. Rapid precipitation traps defects and solvent molecules, leading to poor diffraction quality.
Protocol 2: Crystallization by Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a clean vial. The solution should be close to saturation at room temperature.
-
Filter the Solution: Using a syringe filter (0.22 µm), transfer the solution to a new, clean vial. This removes any microscopic dust or particulate matter that could act as unwanted nucleation sites.
-
Control Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Monitor periodically for the formation of well-defined, transparent crystals.
Part 3: The Crystallographic Workflow
The following diagram illustrates the standard workflow from a grown crystal to a fully refined structure.
Sources
- 1. CAS 145965-14-6: Boronic acid, (4-bromo-1-naphthalenyl)- [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 913836-09-6|this compound|BLD Pharm [bldpharm.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
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- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Substituted Fluoronaphthalenylboronic Acids: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of substituted fluoronaphthalenylboronic acids, a class of molecules of significant interest in medicinal chemistry, materials science, and chemical biology. We will delve into the core principles of their synthesis, explore their unique physicochemical properties, and highlight their diverse applications, with a particular focus on their role in drug discovery and development. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.
Introduction: The Strategic Importance of Fluoronaphthalenylboronic Acids
The convergence of three key chemical motifs—the naphthalene scaffold, the boronic acid functional group, and fluorine substitution—gives rise to a class of compounds with exceptional utility and tunable properties.
-
The Naphthalene Scaffold: This bicyclic aromatic system provides a rigid and sterically defined platform. It is a common feature in many biologically active compounds and approved drugs, recognized for its ability to engage in various non-covalent interactions with biological targets.[1]
-
The Boronic Acid Group: Boronic acids are versatile functional groups that have seen a surge in interest following the success of drugs like bortezomib.[2][3] They are relatively stable, generally non-toxic, and can participate in a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Their ability to form reversible covalent bonds with diols also makes them invaluable as sensors for saccharides and other biological molecules.[6]
-
Fluorine Substitution: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its target.[7][8][9]
The combination of these three components in substituted fluoronaphthalenylboronic acids creates molecules with a rich design space for applications ranging from targeted therapeutics to advanced fluorescent probes.
Synthesis of Substituted Fluoronaphthalenylboronic Acids
General Synthetic Strategy
The most common approach involves a halogen-metal exchange or Grignard reagent formation from a fluoronaphthyl halide, followed by reaction with a trialkyl borate and subsequent acidic workup.
Diagram 1: General Synthetic Route to Fluoronaphthalenylboronic Acids
Caption: General synthetic workflow for preparing fluoronaphthalenylboronic acids.
Exemplary Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid
This protocol for the synthesis of the parent 1-naphthaleneboronic acid can be adapted for its fluorinated analogs, starting from the corresponding fluoronaphthyl bromide.[10]
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (activated by oven-drying).
-
Flush the system with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.
-
Initiate the reaction by adding a small crystal of iodine and a small amount of 1-bromonaphthalene (or the corresponding fluoronaphthyl bromide). Gentle warming with an oil bath may be necessary.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color), slowly add the remaining 1-bromonaphthalene dissolved in anhydrous THF at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
In a separate, flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold triisopropyl borate solution via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to quench the reaction and hydrolyze the boronate ester.
-
Stir the biphasic mixture vigorously for 1-2 hours.
Step 3: Isolation and Purification
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/THF or ethyl acetate/hexane).
Synthesis of Precursors
The availability of the starting fluoronaphthyl halide is crucial. For instance, 2-bromo-6-fluoronaphthalene can be synthesized from 6-bromo-2-naphthylamine via a diazotization reaction followed by thermal decomposition of the resulting diazonium salt.[1]
Physicochemical Properties and Characterization
The incorporation of fluorine and a boronic acid group onto the naphthalene core imparts unique properties that can be characterized by various analytical techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: A powerful tool for fluorinated compounds, providing a distinct signal for each unique fluorine atom. The chemical shift is sensitive to the electronic environment, making it useful for studying binding events.[11][12][13][14]
-
¹¹B NMR: Useful for monitoring the conversion of the boronic acid to the boronate ester and for studying its pKa.[15]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
Fluorescent Properties
Many substituted naphthalenylboronic acids exhibit intrinsic fluorescence. The position of the fluorine and boronic acid substituents, as well as other groups on the naphthalene ring, can significantly influence the excitation and emission wavelengths, and the fluorescence quantum yield.[2] The interaction of the boronic acid moiety with analytes such as fluoride ions or diols can lead to a modulation of the fluorescence, forming the basis of their application as sensors.
Key Applications in Research and Development
The unique structural and electronic features of substituted fluoronaphthalenylboronic acids make them valuable tools in several areas of scientific research.
Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
Substituted fluoronaphthalenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures.[3][5][13][16] The fluorine atom can enhance the reactivity and influence the electronic properties of the resulting coupled products, which are often of interest in materials science and medicinal chemistry.
Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine the fluoronaphthalenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Fluorescent Sensors
The Lewis acidic boron center of the boronic acid can interact with Lewis bases, most notably fluoride ions and diols. This interaction leads to a change in the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic properties of the naphthalenyl fluorophore. This can result in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.[6][17][18]
Mechanism of Fluorescence Sensing:
The sensing mechanism often involves photoinduced electron transfer (PET). In the "off" state, the lone pair of electrons on a nearby donor group can quench the fluorescence of the naphthalene ring. Upon binding of an analyte to the boronic acid, the electron-withdrawing nature of the boron center is altered, which can inhibit the PET process, leading to a "turn-on" of fluorescence.[19]
Diagram 3: Mechanism of a "Turn-On" Fluorescent Boronic Acid Sensor
Caption: Generalized mechanism for a "turn-on" fluorescent sensor based on a fluoronaphthalenylboronic acid.
Table 1: Potential Analytes for Fluoronaphthalenylboronic Acid Sensors
| Analyte Class | Examples | Binding Interaction |
| Anions | Fluoride (F⁻), Cyanide (CN⁻) | Lewis acid-base interaction |
| Saccharides | Glucose, Fructose | Reversible covalent bond formation with diols |
| Catecholamines | Dopamine, Epinephrine | Reversible covalent bond formation with diols |
| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic acid |
Probes in Drug Discovery and Chemical Biology
The ability to design fluoronaphthalenylboronic acids with specific biological activities makes them promising candidates for drug discovery. For example, a study on 6-hydroxynaphthalen-2-yl boronic acid demonstrated significant antiproliferative effects against a triple-negative breast cancer cell line.[20][21]
Table 2: Anticancer Activity of 6-Hydroxynaphthalen-2-yl Boronic Acid
| Cell Line | Compound | IC₅₀ (µM) |
| 4T1 (Triple-Negative Breast Cancer) | 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 |
Data from[21]
The introduction of fluorine can further enhance the drug-like properties of such compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Conclusion and Future Outlook
Substituted fluoronaphthalenylboronic acids represent a powerful and versatile class of molecules with significant potential across various scientific disciplines. Their modular synthesis allows for the fine-tuning of their electronic and steric properties, enabling the rational design of compounds for specific applications. As our understanding of the nuanced roles of fluorine in molecular recognition and the diverse reactivity of boronic acids continues to grow, we can expect to see the emergence of novel fluoronaphthalenylboronic acid-based therapeutics, more sensitive and selective fluorescent probes, and innovative materials with unique optoelectronic properties. The continued exploration of this chemical space is a promising frontier for academic and industrial research.
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Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. [Link]
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Reactivity profile of the C-Br bond in (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
An In-Depth Technical Guide to the Reactivity Profile of the C-Br Bond in (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Abstract
This compound is a multifunctional building block of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, and a bromine atom on a naphthalene core, presents distinct opportunities for selective chemical transformations. This guide provides an in-depth analysis of the reactivity profile of the carbon-bromine (C-Br) bond within this molecule. We will explore the underlying electronic and steric factors governing its reactivity, detail its participation in cornerstone cross-coupling reactions, and provide validated experimental protocols for its functionalization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
The naphthalene scaffold is a prevalent core in numerous biologically active compounds and advanced materials.[1][2] The strategic placement of multiple, orthogonally reactive functional groups allows for sequential and controlled molecular elaboration. This compound exemplifies this principle. The molecule contains three key sites for potential modification:
-
A C-B(OH)₂ (boronic acid) group: A versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4]
-
A C-F (fluorine) bond: Generally robust, but can be activated for nucleophilic aromatic substitution or specialized cross-coupling under specific, often harsh, conditions.[5]
-
A C-Br (bromine) bond: An excellent electrophilic site for a wide array of palladium-catalyzed cross-coupling reactions.
This guide focuses specifically on the C-Br bond, which serves as the primary and most versatile electrophilic handle for synthetic diversification of this scaffold. Its reactivity is paramount for building molecular complexity in a predictable and high-yielding manner.
Structural and Electronic Analysis of the C-Br Bond
The reactivity of the C-Br bond at the C4 position is intrinsically linked to the electronic and steric environment imposed by the other substituents on the naphthalene ring.
2.1. Electronic Effects
The naphthalene ring is decorated with two electron-withdrawing groups (EWGs): the fluorine atom at C1 and the boronic acid group at C2.
-
Inductive Effects: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the sigma framework of the aromatic ring. The boronic acid group also contributes a -I effect. These effects decrease the overall electron density of the naphthalene system.
-
Reactivity towards Oxidative Addition: The reduced electron density on the aromatic ring makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This is the crucial, and often rate-determining, first step in most cross-coupling catalytic cycles.[6][7] The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-OTf >> C-Cl, placing the C-Br bond in a "sweet spot" of reactivity and stability.[7]
2.2. Steric Considerations
The bromine atom is located at the C4 position. Its immediate steric environment is relatively unencumbered compared to a more crowded ortho-substituted position. The substituents at C1 and C2 are on the adjacent ring, minimizing direct steric hindrance that could impede the approach of a bulky palladium catalyst complex. This favorable steric profile generally allows for efficient oxidative addition and subsequent coupling reactions.
2.3. Orthogonal Reactivity: C-Br vs. C-F
A key feature of this molecule is the presence of both bromine and fluorine. In the context of standard palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.[8] Activation of a C-F bond typically requires highly specialized ligands, harsher reaction conditions, or different catalytic systems. This substantial difference in reactivity allows for highly selective functionalization at the C-Br position while leaving the C-F bond intact for potential subsequent transformations.
Key Transformations of the C-Br Bond
The C-Br bond in this compound is an ideal electrophilic partner for a suite of powerful palladium-catalyzed cross-coupling reactions. This section details the most critical of these transformations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid partners.[6][7][9] In this context, the C-Br bond of the title compound reacts with a different organoboron reagent to form a new C-C bond.
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, providing a predictive framework for reactions with this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~95 |
| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | >90 |
| 4-Fluorophenylboronic acid | G-COOH-Pd (cat.) | - | Na₂CO₃ | DMF/H₂O | 110 | High |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 |
Note: Yields are based on analogous substrates reported in the literature and serve as a predictive guide.[5][10] Optimization for the specific substrate is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-16 hours), monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone transformation for the synthesis of aryl amines from aryl halides.[11][12] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals. The C-Br bond of the title compound is an excellent electrophile for this coupling.
Catalytic Cycle: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle, but it relies on specialized, bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step that forms the C-N bond.[13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination Conditions
The choice of ligand and base is critical for successful Buchwald-Hartwig amination.
| Amine Partner | Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 90-98 |
| Carbazole | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (8) | K₃PO₄ | Toluene | 110 | Good |
| Primary Alkylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LiHMDS | 1,4-Dioxane | 80 | >90 |
Note: Yields are based on analogous substrates reported in the literature.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.03 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) for 12-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the desired N-aryl product.
Chemoselectivity and Reaction Workflow
A critical aspect of using this compound is managing its dual nature as both an electrophile (at the C-Br site) and a potential nucleophile (at the C-B(OH)₂ site). In a typical Suzuki-Miyaura coupling, the molecule is intended to act as the electrophile. This selectivity is readily achieved under standard conditions because the transmetalation step involves the activation of the coupling partner's boronic acid by the base, followed by transfer of its organic group to the palladium center. The boronic acid on the naphthalene substrate remains largely as a spectator, provided that conditions that promote self-coupling are avoided (e.g., excessive catalyst loading or specific homo-coupling conditions).
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The C-Br bond in this compound is a highly reliable and versatile electrophilic handle for advanced organic synthesis. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent fluoro and boronic acid substituents, making it an excellent substrate for palladium-catalyzed oxidative addition. The significant difference in reactivity between the C-Br and C-F bonds provides a robust platform for selective functionalization. Through well-established protocols such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the C-Br bond serves as a gateway to a vast array of complex, value-added molecules. This guide provides the foundational understanding and practical protocols necessary for researchers to effectively leverage this powerful synthetic building block in their drug discovery and materials science endeavors.
References
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ResearchGate. (n.d.). Aryl boronic acids with ortho neighbouring groups form cyclic... Retrieved from [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
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GUPEA. (2024, March 14). Boron Directed Regioselective Aromatic Ortho-Functionalizations. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2). Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Retrieved from [Link]
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YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and.... Retrieved from [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes. Retrieved from [Link]
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PubMed. (2025, September 9). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Retrieved from [Link]
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ResearchGate. (n.d.). Steric-Effects-Directed B–H Bond Activation of para-Carboranes. Retrieved from [Link]
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The Ascendant Trajectory of Naphthalenylboronic Acid Derivatives: A Technical Guide to Emerging Research Frontiers
Abstract
Naphthalenylboronic acid derivatives are emerging from the shadow of their simpler phenylboronic acid cousins as a class of molecules with profound potential across a spectrum of scientific disciplines. The unique photophysical properties and extended aromatic system of the naphthalene moiety, synergistically combined with the versatile reactivity of the boronic acid functional group, have unlocked new avenues in chemical sensing, catalysis, and medicinal chemistry. This technical guide provides an in-depth exploration of the burgeoning research areas centered on these fascinating compounds. We will dissect the synthetic strategies that grant access to this molecular scaffold, delve into the mechanistic underpinnings of their application as fluorescent sensors and catalysts, and illuminate their promise as a new generation of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and contribute to this exciting and rapidly evolving field.
Introduction: The Unique Convergence of Naphthalene and Boronic Acid Functionalities
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have long been celebrated for their utility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their ability to act as Lewis acids and to form reversible covalent bonds with diols is the cornerstone of their diverse applications.[2] When the aryl group is a naphthalene ring system, the resulting naphthalenylboronic acid derivative inherits a set of advantageous properties. The naphthalene moiety is a larger, more polarizable aromatic system than a simple benzene ring, which often leads to enhanced fluorescence quantum yields and red-shifted emission spectra.[3] This intrinsic fluorescence is a key attribute for the development of "turn-on" or "turn-off" chemosensors. Furthermore, the extended π-system of naphthalene can engage in stronger π-π stacking interactions, a feature that can be exploited in the design of catalysts and enzyme inhibitors.
This guide will navigate the key research frontiers for naphthalenylboronic acid derivatives, providing both the theoretical framework and practical insights necessary to spur further innovation.
Fluorescent Sensing and Imaging: Leveraging Photophysical Properties for Molecular Recognition
The inherent fluorescence of the naphthalene core makes its boronic acid derivatives particularly well-suited for the development of fluorescent chemosensors. The fundamental principle often relies on the modulation of the fluorophore's emission through its interaction with an analyte, typically mediated by the boronic acid group.
Mechanism of Action: Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT)
A predominant mechanism underpinning the function of many naphthalenylboronic acid-based sensors is Photoinduced Electron Transfer (PET). In a typical "off-on" sensor design, a nitrogen atom positioned proximally to the boronic acid can quench the fluorescence of the naphthalene moiety through PET. Upon binding of a diol-containing analyte (such as a saccharide) to the boronic acid, the Lewis acidity of the boron center increases. This strengthens the B-N dative bond, which in turn inhibits the PET process and restores fluorescence.[4]
Another important mechanism is Internal Charge Transfer (ICT). In these systems, the boronic acid group acts as an electron-withdrawing group. Upon binding to a diol, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, altering its electronic properties and modulating the ICT character of the molecule, leading to a change in the fluorescence emission wavelength or intensity.
Diagram: Generalized PET Mechanism in a Naphthalenylboronic Acid Sensor
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
Application in Saccharide Detection
The reversible binding of boronic acids with cis-1,2- or 1,3-diols makes them ideal candidates for saccharide sensing.[3] Naphthalenylboronic acid derivatives have been successfully employed as fluorescent sensors for various monosaccharides, including glucose and fructose.[5][6] The selectivity of these sensors can be tuned by modifying the substitution pattern on the naphthalene ring and by incorporating multiple boronic acid moieties to create a specific binding pocket for a target saccharide.[3]
| Sensor Moiety | Analyte | Binding Constant (K) | Detection Limit | Reference |
| 2-Methylphenylboronic acid | Galactose | 80.0 M⁻¹ | Not Reported | [7] |
| 2-Methylphenylboronic acid | Sucrose | 124.7 M⁻¹ | Not Reported | [7] |
| 3-Methoxyphenylboronic acid | Fructose | 4370 M⁻¹ | Not Reported | [3] |
| 3-Methoxyphenylboronic acid | Glucose | 110 M⁻¹ | Not Reported | [3] |
| Binaphthalene boronic acid with amine additive | D-fructose | 2.08 x 10⁶ M⁻¹ | Not Reported | [8] |
Table 1: Binding affinities of representative boronic acid sensors for various saccharides.
Experimental Protocol: Fluorescence Titration for Saccharide Sensing
This protocol provides a general framework for assessing the binding of a naphthalenylboronic acid-based sensor to a saccharide.
Materials:
-
Naphthalenylboronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol).
-
Saccharide stock solutions of varying concentrations (e.g., glucose, fructose) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Buffer solution (e.g., PBS, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of the naphthalenylboronic acid sensor (e.g., 10 µM) in the buffer.
-
To each cuvette, add an increasing concentration of the saccharide stock solution. Ensure the final volume in each cuvette is the same by adding the appropriate amount of buffer.
-
Incubate the solutions for a sufficient time to allow for equilibrium to be reached (this may range from seconds to minutes).[9]
-
Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorption maximum of the naphthalenylboronic acid sensor.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[7]
Diagram: Experimental Workflow for Fluorescence Titration
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Medicinal Chemistry: A New Scaffold for Drug Discovery
The unique structural and electronic properties of naphthalenylboronic acids make them an attractive scaffold for the design of novel therapeutic agents. The boronic acid moiety is a known pharmacophore, capable of forming reversible covalent bonds with key amino acid residues in the active sites of enzymes. [10]
Mechanism of Enzyme Inhibition
Boronic acids are particularly effective as inhibitors of serine proteases. [11]The boron atom acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of the natural substrate hydrolysis and thereby inhibiting the enzyme. The naphthalene moiety can provide additional binding interactions within the enzyme's active site through hydrophobic and π-π stacking interactions, potentially leading to increased potency and selectivity.
Diagram: Inhibition of a Serine Protease by a Naphthalenylboronic Acid
Caption: Mechanism of serine protease inhibition.
Potential Therapeutic Applications
The ability of naphthalenylboronic acids to inhibit proteases opens up a wide range of therapeutic possibilities. Proteases are implicated in a variety of diseases, including cancer, viral infections, and inflammatory disorders. For example, the FDA-approved drug Bortezomib, a peptide boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. [10]The development of naphthalenylboronic acid derivatives as selective inhibitors of specific proteases is a highly promising area of research.
Synthesis of Naphthalenylboronic Acids: Building the Foundation
Access to a diverse range of naphthalenylboronic acid derivatives is crucial for exploring their full potential. Several synthetic strategies have been developed to construct this valuable molecular scaffold.
Key Synthetic Routes
-
From Bromonaphthalenes: A common and straightforward approach involves the reaction of a bromonaphthalene with a strong base (such as n-butyllithium) to form a lithiated intermediate, which is then quenched with a trialkyl borate followed by acidic workup. [8]* Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a variation of the Suzuki coupling, allows for the direct installation of a boronic ester group onto a bromonaphthalene using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). [8]* C-H Functionalization: More recently, direct C-H borylation methods are being developed, which offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials.
Experimental Protocol: Synthesis of 6-Methoxy-2-naphthalenylboronic Acid
This protocol describes a representative synthesis of a functionalized naphthalenylboronic acid starting from 6-bromo-2-methoxynaphthalene.
Materials:
-
6-bromo-2-methoxynaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether
-
Magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-bromo-2-methoxynaphthalene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C.
-
To the resulting solution, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding hydrochloric acid and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-methoxy-2-naphthalenylboronic acid.
Future Outlook and Unexplored Territories
The field of naphthalenylboronic acid derivatives is ripe with opportunities for further exploration. Several key areas warrant increased research focus:
-
Development of Ratiometric and Near-Infrared (NIR) Sensors: Moving beyond simple intensity-based measurements, the design of ratiometric sensors would provide more robust and reliable detection. Furthermore, the development of NIR probes would be highly beneficial for in vivo imaging applications due to deeper tissue penetration and reduced autofluorescence.
-
Asymmetric Catalysis: The use of chiral naphthalenylboronic acid derivatives as ligands or catalysts in asymmetric synthesis is a largely unexplored area with significant potential for the creation of enantiomerically pure compounds.
-
Targeted Drug Delivery: The ability of boronic acids to bind to cell surface glycans could be harnessed to develop targeted drug delivery systems, where a therapeutic agent is selectively delivered to cancer cells that overexpress certain glycoproteins.
-
Multi-modal Probes: Combining the sensing capabilities of naphthalenylboronic acids with other functionalities, such as a magnetic resonance imaging (MRI) contrast agent, could lead to the development of powerful multi-modal probes for disease diagnosis.
Conclusion
Naphthalenylboronic acid derivatives represent a versatile and powerful class of molecules with a bright future in science and technology. Their unique combination of the photophysical prowess of the naphthalene moiety and the chemical versatility of the boronic acid group has already led to significant advances in sensing, catalysis, and medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of their fundamental properties deepens, we can expect to see an even greater expansion of their applications in the years to come. This guide has aimed to provide a comprehensive overview of the current research landscape and to inspire further investigation into the vast potential of these remarkable compounds.
References
- Bohrium. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity.
- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2883-2903.
- DiCesare, N., & Lakowicz, J. R. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic Letters, 5(24), 4615–4618.
- Brown, H. C. (1988). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 60(8), 1125-1136.
- Cambria, E., et al. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. ChemTalk.
- Ali, S., et al. (2018). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Request PDF. (2025).
- A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. (2010). Talanta, 81(4-5), 1539-1544.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Li, H., et al. (2013). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of Fluorescence, 23(5), 937-942.
- Chaplin, A. B., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528.
- Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand. (2018). Organic Chemistry Frontiers, 5(12), 1934-1939.
- Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. (1990). Proceedings of the National Academy of Sciences, 87(17), 6922-6926.
- Chemical Society Reviews. (2013). CORE.
- Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. (2025).
- Fluorescent sensors based on boronic acids. (1999). SPIE Proceedings.
- 4-(Naphthalene-2-yl)phenyl Boronic Acid Pinacol Ester. (n.d.). Enhancing Organic Synthesis with Naphthalene-Based Boronic Esters.
- 6-Methoxy-2-naphthaleneboronic acid. (n.d.). PubChem.
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. (2023). Microchimica Acta, 190(6), 216.
- Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. (2004). Journal of Fluorescence, 14(5), 559-567.
- 6-Methoxy-2-naphthol. (1966). Organic Syntheses, 46, 68.
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (2002). Journal of Fluorescence, 12(3-4), 339-347.
- Method for synthesizing 6-methoxy-2-naphthaldehyde. (2012).
- Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. (1994).
- X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution. (2003). Journal of the American Chemical Society, 125(34), 10188-10198.
- High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021). Journal of Medicinal Chemistry, 64(7), 4153-4166.
- Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors. (2020). Sensors, 20(12), 3564.
- Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 969573.
- Naphthalen-2-ylboronic-acid. (n.d.). INRAE.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2016). Current Medicinal Chemistry, 23(27), 3045-3061.
- Boronic acid inhibitors of serine proteases. (1989). Topics in Molecular and Structural Biology, 13, 1-23.
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Methodological & Application
Application Notes for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Naphthalene Scaffolds
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and polycyclic aromatic systems into molecular frameworks is a proven strategy for modulating physicochemical and biological properties.[1] (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid (CAS No. 913836-09-6) emerges as a highly valuable and versatile building block, uniquely positioned at the intersection of these critical molecular design elements.
This application note provides an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the practical applications of this compound. While specific peer-reviewed examples of this exact reagent are limited, its utility can be confidently inferred from the well-established reactivity of analogous fluorinated arylboronic acids. The protocols and insights presented herein are grounded in the fundamental principles of modern cross-coupling chemistry and are intended to serve as a robust starting point for synthetic exploration.
The core value of this reagent lies in its trifunctional nature:
-
The Boronic Acid Moiety: A versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of sp²- and sp³-hybridized partners.[2][3]
-
The Fluorine Substituent: The presence of a fluorine atom on the naphthalene core can significantly impact the electronic properties, lipophilicity, and metabolic stability of the resulting products, making it a desirable feature in pharmaceutical candidates.
-
The Bromine Substituent: A secondary reactive site that allows for sequential or orthogonal cross-coupling reactions, providing a pathway to complex, multi-substituted polycyclic aromatic hydrocarbons (PAHs).[4]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most efficient methods for the construction of biaryl and heteroaryl structures.[3]
Reaction Principle and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
The presence of the electron-withdrawing fluorine atom adjacent to the boronic acid can influence the transmetalation step. While often beneficial for the stability of the boronic acid, careful optimization of the base and reaction conditions is crucial for efficient coupling.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Protocol 1: Conventional Heating Conditions
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv.), finely ground
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times. This is critical to prevent oxidation of the palladium catalyst.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-1-fluoronaphthalene.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for accelerating reaction times and is particularly useful for high-throughput synthesis.
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vial.
-
Cesium Carbonate (Cs₂CO₃) can be a more effective base in some microwave reactions.
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst/ligand system, and the base (2.5 equiv.).
-
Add the degassed solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature before carefully opening.
-
Proceed with the work-up and purification as described in steps 6-9 of Protocol 1.
Data Presentation: Typical Conditions for Analogous Couplings
While specific yield data for the title compound is not available in the literature, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally related fluorinated arylboronic acids, which can serve as a guide for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Approx. Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 100 °C / 6h | 85-95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Dioxane | 110 °C / 8h | 80-90 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 120 °C (MW) / 30 min | 75-85 |
| 4 | 4-Iodonitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 °C / 12h | 90-98 |
This data is representative of typical Suzuki-Miyaura reactions and should be used for guidance only.
Advanced Applications: Sequential Cross-Coupling
A significant advantage of this compound is the presence of the bromine atom, which can act as a handle for a second, distinct cross-coupling reaction.[4] This allows for the synthesis of complex, unsymmetrically substituted naphthalene derivatives.
Logical Flow for Sequential Functionalization
Caption: Sequential cross-coupling strategy.
This sequential approach opens the door to a vast chemical space, enabling the construction of molecules for applications in:
-
Organic Electronics: Building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties can be fine-tuned by the choice of the coupled aryl groups.
-
Medicinal Chemistry: The synthesis of complex scaffolds for kinase inhibitors or other targeted therapies, where the naphthalene core serves as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation.
-
Fluorescent Probes: The development of novel fluorophores where the emission properties are modulated by the substituents on the naphthalene ring system.
Conclusion and Future Outlook
This compound is a potent and versatile building block for modern organic synthesis. Its strategic combination of a boronic acid, a fluorine atom, and a bromine atom provides chemists with a powerful tool for the efficient construction of complex, functionalized naphthalene derivatives. While its full potential is yet to be documented in the scientific literature, the well-established principles of Suzuki-Miyaura and sequential cross-coupling reactions provide a clear roadmap for its successful application. Researchers in drug discovery and materials science are encouraged to explore the use of this reagent to accelerate their synthetic programs and access novel molecular architectures.
References
- CN101565352A - Preparation method of 2-fluoronaphthalene - Google Patents.
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. Available at: [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (2025). Available at: [Link]
-
A simple, two-step, site-specific preparation of fluorinated naphthalene and phenanthrene derivatives from fluorobromo-substituted alkenes. | Semantic Scholar. Available at: [Link]
-
Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. Available at: [Link]
-
Formulation of boronic acid compounds - Eureka | Patsnap. Available at: [Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH. Available at: [Link]
-
Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes - ChemRxiv. Available at: [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016). Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]
Sources
Use of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid as a building block for OLED materials
Initiating Research on Boronic Acid
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Expanding Search & Structuring
I am now expanding my search to include relevant patents and publications, while I've begun structuring the application note. The introduction will highlight the importance of unique building blocks, followed by a detailed profile of the boronic acid. I'm focusing on the logical flow, aiming to synthesize search findings and explain the impact of substituents.
Elaborating Synthesis & Properties
I'm now expanding my work to synthesizing my search results, exploring how fluorine and bromine substituents influence the properties of the final OLED materials. I plan to develop detailed experimental protocols for material synthesis and will provide justifications for each step. This work will incorporate tables and diagrams to summarize key quantitative data. My next steps will focus on creating a complete application note.
Harnessing Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid for Advanced Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, is highlighted as a powerful tool for constructing carbon-carbon bonds.[1][2] This document delves into the reaction mechanism, explores the critical roles of catalysts, ligands, and bases, and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. The strategic incorporation of the fluoronaphthalene moiety is of particular interest in medicinal chemistry, where it can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[3][4] This guide aims to equip scientists with the foundational knowledge and practical methodologies required to successfully leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of Fluoronaphthalenes
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[5][6] Among these, the Suzuki-Miyaura reaction stands out for its mild conditions, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[5][7] This reaction facilitates the formation of C(sp²)-C(sp²) bonds, a critical step in the synthesis of biaryl and heteroaryl structures, which are ubiquitous scaffolds in bioactive molecules.[8]
The naphthalene core is a privileged structure found in numerous natural products and commercial drugs.[9] Its rigid, planar structure provides a versatile scaffold for molecular design. Furthermore, the strategic introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry. Fluorine's unique properties, such as high electronegativity and the ability to form strong C-F bonds, can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[3][4]
The reagent, this compound, combines these valuable features, serving as a key building block for introducing a fluorinated naphthalene unit. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed coupling, allowing for the precise and efficient construction of novel molecular architectures with significant potential in drug discovery.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][11][12]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the palladium atom inserting itself into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[1][13] This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[14]
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the organoboron reagent (Ar²-B(OH)₂). This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[11][13] The organic group (Ar²) is then transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond in the desired biaryl product (Ar¹-Ar²).[11][12] This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Components
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a crucial role in the catalytic cycle, and understanding their function allows for rational optimization.
| Component | Role & Function | Common Examples & Field Insights |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to Pd(0) to enter the cycle.[1] Pd(0) sources like Pd(PPh₃)₄ can enter the cycle directly after ligand dissociation. | Pd(PPh₃)₄: Robust, common, but can require higher temperatures. Pd(OAc)₂ / Pd₂(dba)₃: Air-stable Pd(II) and Pd(0) sources, respectively. Require an external phosphine ligand. Often provide higher activity in modern catalyst systems.[15][16] |
| Ligand | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[14][17] | Triphenylphosphine (PPh₃): A classic, general-purpose ligand. Buchwald Biarylphosphines (e.g., SPhos, XPhos): Highly effective for challenging substrates like aryl chlorides and sterically hindered partners due to their bulk and electron-donating properties.[18] N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable complexes, often used for coupling unactivated aryl chlorides.[16] |
| Base | Activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] The choice of base can significantly impact yield and side reactions. | Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used. Cs₂CO₃ is stronger and often more effective but also more expensive. Phosphates (K₃PO₄): A strong base, often effective when carbonates fail, particularly for hindered substrates. Hydroxides (NaOH, KOH): Strong bases used in aqueous solvent systems. Can sometimes promote side reactions like protodeboronation. |
| Solvent | Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used, which can accelerate the transmetalation step. Solvents must be thoroughly deoxygenated. | Toluene, Dioxane, THF: Common organic solvents. Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): The presence of water can be beneficial.[11] Aprotic Polar Solvents (DMF, DMAc): Can be effective but may require higher purification standards. |
| Aryl Halide Partner | The electrophilic partner in the reaction. Reactivity generally follows the trend I > Br > OTf >> Cl.[1] this compound is coupled with an aryl or heteroaryl halide/triflate. | Aryl bromides are a good balance of reactivity and stability and are widely used.[19][20] Aryl chlorides are more economical but require more active catalyst systems (e.g., using biarylphosphine or NHC ligands).[21] |
General Experimental Protocol
This section provides a robust, step-by-step protocol for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species are sensitive to oxygen.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodoanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure all glassware is thoroughly oven- or flame-dried and allowed to cool under a stream of inert gas.
-
Charging the Vessel: To the reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., 1-2 mol% Pd), and the ligand (e.g., 2-4 mol%).
-
Inerting the Atmosphere: Seal the vessel (e.g., with a rubber septum or screw cap) and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the degassed water via syringe through the septum. The solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 M to 0.5 M concentration with respect to the limiting reagent).
-
Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvents. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).3. Increase the reaction temperature.4. Use pure, dry reagents and anhydrous solvents. |
| Protodeboronation | The boronic acid reacts with a proton source instead of transmetalating. Often an issue with electron-rich boronic acids or prolonged reaction times with aqueous base. | 1. Use a non-aqueous base/solvent system if possible.2. Use a stronger base like K₃PO₄ to accelerate transmetalation.3. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. Can be promoted by oxygen. | 1. Improve deoxygenation of the reaction mixture.2. Use a boronic ester (e.g., pinacol ester) instead of the free acid, as they are often less prone to homocoupling. |
| Formation of Palladium Black | The palladium catalyst has precipitated out of solution, leading to a loss of catalytic activity. Often caused by ligand degradation or insufficient ligand. | 1. Increase the catalyst and/or ligand loading.2. Switch to a more robust ligand (e.g., a biarylphosphine like SPhos or an NHC). |
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction is an exceptionally reliable and versatile method for C-C bond formation. By utilizing this compound, researchers can readily access complex molecular structures incorporating the medicinally relevant fluoronaphthalene scaffold. Success with this transformation relies on a solid understanding of the underlying mechanism and careful attention to the roles of each reaction component. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this chemistry in drug discovery and advanced materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Tesi di Dottorato. Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Bologna Institutional Research Archive. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Naphthalene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM Website. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry. [Link]
-
Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry. [Link]
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Hartwig, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Scrivanti, A., & Beghetto, V. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry. [Link]
-
ResearchGate. (2014). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Society Reviews. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
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Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
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Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
ResearchGate. (2015). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... RSC Advances. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
Rodiño, C., et al. (2024). Palladium-Catalyzed Cross-Coupling between Alkylidenecyclopropanes and Boronic Acids. Advanced Synthesis & Catalysis. [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]
-
SciSpace. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica. [Link]
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ResearchGate. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]
-
Al-Karmalawy, A. A., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Molecular Structure. [Link]
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PubChem. 4-bromo-1-fluoronaphthalene-2-boronic acid. PubChem. [Link]
-
Durka, K., et al. (2022). Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and... Chemistry – A European Journal. [Link]
-
Silva, F. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Application Notes & Protocols: Strategic Synthesis of Fluorinated Biaryl Scaffolds from (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Introduction: The Strategic Value of Fluorinated Biaryls in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its prevalence stems from its ability to position functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. When this privileged scaffold is augmented with fluorine atoms, its utility is significantly enhanced. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[2][3][4][5] This has led to a marked increase in the number of fluorinated drugs approved for clinical use.[6]
This guide focuses on the synthetic applications of a highly versatile building block: (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid . This reagent is uniquely equipped for advanced medicinal chemistry applications, featuring three key functionalities on a rigid naphthalene core:
-
A boronic acid group at the 2-position, ready for palladium-catalyzed cross-coupling.
-
A bromo group at the 4-position, an orthogonal handle for a second, distinct cross-coupling reaction.
-
A fluoro group at the 1-position, for imparting the desirable properties of fluorine to the final compound.
These application notes provide a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for C-C bond formation, to construct complex biaryl systems from this unique starting material.[7][8][9]
The Cornerstone Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to its mild conditions, functional group tolerance, and the use of relatively non-toxic and stable boronic acid reagents.[9] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Causality of Key Components:
-
Palladium Catalyst (Pd(0)): The active catalytic species. It initiates the cycle by inserting into the carbon-halide bond of the electrophile.
-
Ligand: Phosphine-based ligands (e.g., PPh₃, JohnPhos) stabilize the palladium center, modulate its reactivity, and facilitate the individual steps of the cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[7]
-
Solvent System: Often a mixture of an organic solvent (e.g., Dioxane, THF) and water is used. The aqueous phase facilitates the dissolution of the base and the formation of the active boronate species.
The generally accepted mechanism is visualized below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of a 2-Aryl-(4-bromo-1-fluoronaphthalene) Derivative
This protocol details the selective coupling at the C2-boronic acid position of this compound, leaving the C4-bromo group intact for subsequent functionalization. This demonstrates the chemoselectivity of the reaction, a key principle in multi-step synthesis.
Experimental Workflow:
Figure 2: General workflow for Protocol 1.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 268.97 | 1.0 | 1.0 | 269 mg |
| 4-Iodoanisole | 234.04 | 1.1 | 1.1 | 257 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Deionized Water | - | - | - | 2 mL |
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (269 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-bromo-1-fluoro-2-(4-methoxyphenyl)naphthalene.
Application Protocol 2: Sequential One-Pot Synthesis of an Unsymmetrical Biaryl Derivative
This advanced protocol leverages the dual reactivity of the starting material. After the initial Suzuki coupling at the C2 position, a second arylboronic acid and fresh catalyst are introduced to the same reaction vessel to couple at the C4-bromo position. This one-pot, two-step approach is highly efficient, reducing purification steps and saving time and resources.
Materials & Reagents (Second Step):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 | 14 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.53 | 0.06 | 0.06 | 25 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | 637 mg |
Step-by-Step Protocol:
-
First Coupling: Perform steps 1-5 from Protocol 1.
-
Second Addition: After confirming the completion of the first coupling via TLC/LC-MS, cool the reaction flask to room temperature. To the same flask, add phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), SPhos (25 mg, 0.06 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Rationale: A different catalyst/ligand system (Pd₂(dba)₃/SPhos) is often used for coupling aryl bromides, as they can be more challenging substrates than aryl iodides.[11] K₃PO₄ is a stronger base which can facilitate the more difficult second coupling.
-
-
Inert Atmosphere: Re-purge the flask with argon or nitrogen for 10 minutes.
-
Second Reaction: Heat the reaction mixture to 100 °C and stir for an additional 12-18 hours.
-
Monitoring: Monitor the disappearance of the intermediate, 4-bromo-1-fluoro-2-(4-methoxyphenyl)naphthalene.
-
Work-up, Concentration, and Purification: Follow steps 6-8 from Protocol 1 to isolate the final unsymmetrical product, 1-fluoro-2-(4-methoxyphenyl)-4-phenylnaphthalene.
General Considerations and Troubleshooting
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by excess water, high temperatures, or prolonged reaction times. To mitigate this, use thoroughly deoxygenated solvents and ensure the reaction is not heated longer than necessary.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often minimized by using the correct stoichiometry (a slight excess of the boronic acid is common) and an efficient catalyst system.
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other catalyst/ligand systems may provide higher yields for specific substrates. For less reactive aryl halides (e.g., chlorides or some bromides), more electron-rich and bulky phosphine ligands like SPhos or JohnPhos are often superior.[8][11]
-
Purity of Reagents: The success of the Suzuki reaction is highly dependent on the purity of the starting materials and the exclusion of oxygen. Ensure solvents are properly degassed and use high-purity reagents.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, fluorinated biaryl compounds. The protocols described herein demonstrate how its dual reactivity can be harnessed through selective and sequential Suzuki-Miyaura cross-coupling reactions. By carefully selecting the reaction partners, catalyst systems, and conditions, researchers in drug development can efficiently access novel molecular architectures with high potential for therapeutic applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Saleh, T. A., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews.
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]
-
Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
ResearchGate. (2021). Examples of biaryl‐containing drugs and agrochemicals. [Link]
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.
- Gillis, E. P., et al. (2015). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Journal of Medicinal Chemistry.
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
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Organic Syntheses. Potassium 1-Naphthyltrifluoroborate. [Link]
-
Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
-
ResearchGate. (2020). Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and... [Link]
-
PubChemLite. 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2). [Link]
- Silva, F., et al. (2021).
-
ResearchGate. (2001). A convenient preparation of 1-bromo-2-fluoronaphthalene. [Link]
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Application Notes: (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid in Medicinal Chemistry and Drug Discovery
Introduction: A Trifunctional Scaffold for Modern Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with therapeutic applications ranging from antimicrobial to anticancer agents. The strategic functionalization of this scaffold is paramount for modulating its pharmacological profile. In this context, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid emerges as a uniquely powerful and versatile building block for drug discovery professionals.
This reagent synergistically combines three critical functionalities:
-
A Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[1]
-
A Bromo Substituent: The bromine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of diverse molecular fragments.
-
A Boronic Acid Group: As a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, the boronic acid moiety enables the efficient formation of carbon-carbon bonds, which is fundamental to constructing complex molecular architectures.
The convergence of these three groups on a single naphthalene ring provides researchers with a trifunctional linchpin for building diverse compound libraries, accelerating structure-activity relationship (SAR) studies, and developing novel therapeutic agents, particularly in areas like kinase inhibition.
Physicochemical and Safety Profile
Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent. The following data provides a comprehensive overview.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 913836-09-6 | [2] |
| Molecular Formula | C₁₀H₇BBrFO₂ | [3] |
| Molecular Weight | 268.88 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, keep dry and well-ventilated |
Table 2: Hazard and Precautionary Information
| Category | Codes | Description |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This safety information is based on related compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its role as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl motifs prevalent in many kinase inhibitors and other pharmaceuticals.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-iodotoluene) (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane or DME (solvent)
-
Water (co-solvent, typically 4:1 or 5:1 ratio with organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions, work-up, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and the carbonate base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen. Ensuring an inert atmosphere is crucial to prevent catalyst degradation and formation of homocoupling byproducts.
-
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Application in Drug Discovery: A Kinase Inhibitor Workflow
The dual-handled nature of the title compound makes it exceptionally suited for building libraries of potential kinase inhibitors. The boronic acid can be used for an initial coupling, and the remaining bromide can be functionalized in a subsequent step, such as a Buchwald-Hartwig amination, to install key pharmacophoric elements.
Figure 2: Drug discovery workflow using the title compound.
Protocol 2: Buchwald-Hartwig Amination of the Aryl Bromide
This protocol outlines the C-N bond formation at the C4 position of the naphthalene core after an initial Suzuki coupling has been performed. This reaction is central to installing amine functionalities that often interact with the hinge region of kinases.[1][4]
Materials and Reagents:
-
4-Bromo-1-fluoro-2-(aryl)-naphthalene (from Protocol 1) (1.0 equiv)
-
Primary or Secondary Amine (e.g., aniline or morpholine) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv) or a suitable pre-catalyst.
-
XPhos or RuPhos (1.5-2x the Pd loading)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.4-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, or using Schlenk technique, charge a reaction vessel with the aryl bromide (1.0 equiv), the palladium source, the phosphine ligand, and the strong base.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.
-
Inert Atmosphere: Seal the vessel securely and remove it from the glovebox (if used).
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction for the disappearance of the starting aryl bromide by LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-arylated naphthalene derivative.
Conclusion
This compound is a sophisticated and highly valuable building block for medicinal chemists. Its pre-installed fluorine, bromine, and boronic acid functionalities on a privileged naphthalene scaffold provide a direct and efficient route to complex molecules. The orthogonal reactivity of the boronic acid (in Suzuki couplings) and the bromide (in Buchwald-Hartwig aminations or other cross-couplings) enables a logical and modular approach to library synthesis and lead optimization. The protocols and workflows detailed herein offer a robust starting point for researchers aiming to leverage this powerful reagent in their drug discovery programs.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Publications. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 1, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 1, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. (2021). YouTube. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]
-
4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 913836-09-6|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2) [pubchemlite.lcsb.uni.lu]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Catalytic Systems for Suzuki-Miyaura Reactions Involving (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Introduction: (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is a highly functionalized and valuable building block in modern organic synthesis, particularly within drug discovery and materials science. Its rigid naphthalene scaffold, combined with strategically placed fluoro and bromo substituents, offers a unique platform for constructing complex molecular architectures. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide provides an in-depth analysis of the critical parameters for designing robust catalytic systems for reactions involving this substrate. We will explore the causality behind the selection of catalysts, ligands, bases, and solvents, moving beyond a simple recitation of steps to empower researchers with the knowledge to optimize their specific transformations. The protocols described herein are designed to be self-validating, providing a logical framework for achieving high-yield, reproducible results.
Section 1: Understanding the Substrate: A Structural and Reactivity Analysis
The efficacy of any catalytic system is fundamentally tied to the properties of the substrate. The structure of this compound presents several distinct features that dictate the optimal reaction conditions.
-
The Boronic Acid Group (-B(OH)₂): This functional group is the nucleophilic partner in the Suzuki-Miyaura coupling. While generally stable, boronic acids can be susceptible to competitive protodeboronation under harsh basic conditions or elevated temperatures, a side reaction that cleaves the C-B bond and terminates the catalytic cycle.[3][4] The electron-withdrawing nature of the adjacent fluorine atom can influence the Lewis acidity of the boron center.
-
The Bromo Group (-Br): As the electrophilic partner, the C-Br bond is the site of oxidative addition to the palladium(0) catalyst. Aryl bromides are generally excellent substrates for Suzuki-Miyaura coupling, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[5][6]
-
The Fluoro Group (-F): The fluorine atom at the C1 position exerts a strong electron-withdrawing inductive effect. This can subtly increase the rate of oxidative addition at the C-Br bond but may also enhance the propensity for protodeboronation.
-
The Naphthalene Core: Compared to a simple phenyl ring, the polycyclic aromatic naphthalene system is sterically more demanding. This steric hindrance around the reactive sites necessitates the use of bulky ligands to facilitate both the oxidative addition and the final reductive elimination steps.[7][8]
Section 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[6][9] A fundamental understanding of its catalytic cycle is paramount for rational catalyst design and troubleshooting. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Section 3: Designing the Optimal Catalytic System
No single set of conditions is universally optimal. The choice of each component must be considered in the context of the specific coupling partners. For this compound, steric hindrance and the electronic nature of the substrate are primary considerations.
The Palladium Precatalyst
The active catalyst is a Pd(0) species, but stable Pd(II) salts are often used as "precatalysts" that are reduced in situ.
-
Pd(OAc)₂ / PdCl₂: Simple and inexpensive Pd(II) sources. Often require a phosphine ligand that can also act as a reducing agent.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and reliable Pd(0) source that serves as a direct entry point into the catalytic cycle.[12][13]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): An air-stable Pd(0) complex. It is effective for many simple couplings but can be suboptimal for sterically demanding substrates due to the need for ligand dissociation to create a reactive, coordinatively unsaturated species.
The Ligand: The Key to Success
The ligand stabilizes the palladium center and critically modulates its reactivity. For a sterically encumbered substrate like the target naphthalenylboronic acid, the ligand choice is paramount.
| Ligand Class | Examples | Key Characteristics & Rationale |
| Simple Triarylphosphines | PPh₃ (Triphenylphosphine) | A standard, inexpensive ligand. Often a good starting point for optimization but may yield poor results with hindered substrates due to its moderate bulk. |
| Bulky, Electron-Rich Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and bulky. The electron density promotes oxidative addition, while the steric bulk accelerates reductive elimination.[5][14] |
| Bulky Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | State-of-the-art ligands for challenging couplings. Their unique structure provides the ideal balance of steric bulk and electron-donating ability to facilitate reactions of hindered and deactivated substrates at low catalyst loadings.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium. They are excellent alternatives to phosphines, often providing high stability and activity.[11] |
Expert Insight: For coupling reactions involving the (4-Bromo-1-fluoronaphthalen-2-yl) moiety, starting with a bulky biarylphosphine ligand like SPhos or XPhos is highly recommended. Their steric profile is well-suited to accommodate the naphthalene core and promote the difficult reductive elimination step.
The Base: Activating the Boronic Acid
The base is not merely a spectator; it is a stoichiometric reagent essential for the transmetalation step.[11] Its strength and solubility can dramatically affect reaction outcomes.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and generally more effective than K₂CO₃, though more expensive.[12]
-
Phosphates (K₃PO₄): A moderately strong base that is particularly effective for coupling unstable boronic acids, as it can minimize protodeboronation.[3] It is often the base of choice for complex couplings.
-
Hydroxides (NaOH, KOH): Very strong bases that should be used with caution, as they can promote catalyst decomposition and substrate degradation, especially protodeboronation.
The Solvent System
The solvent must solubilize the reactants and catalyst complex. Biphasic systems are common in Suzuki-Miyaura couplings.
-
Aqueous/Organic Mixtures: Systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are highly effective. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[10]
-
Anhydrous Polar Aprotic Solvents: Solvents like DMF or DME can be used, particularly with highly soluble bases like Cs₂CO₃.
Section 4: Standardized Protocols
Protocol 4.1: General Workflow for Condition Screening
To identify the optimal catalytic system for a novel coupling partner with this compound, a systematic screening of ligands and bases is the most efficient approach.
Caption: A systematic workflow for screening optimal reaction conditions.
Protocol 4.2: Recommended Protocol for Suzuki-Miyaura Coupling
This protocol describes a robust starting point for the coupling of an aryl/heteroaryl bromide with this compound.
Reagents & Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent, e.g., 0.5 mmol)
-
Pd₂(dba)₃ (2 mol%, 0.01 mmol)
-
SPhos (4.5 mol%, 0.0225 mmol)
-
K₃PO₄ (2.5 equivalents, 1.25 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.045 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL). The mixture will be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cross-coupled product.
Section 5: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd precatalyst or ligand degraded).2. Ligand is not suitable for the substrate (insufficient bulk/electron density).3. Base is too weak or insoluble. | 1. Use fresh catalyst and ligand; ensure proper inert atmosphere technique.2. Screen a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Significant Protodeboronation | 1. Base is too strong.2. Reaction temperature is too high or reaction time is too long.3. Presence of protic impurities or excess water. | 1. Use a milder base like K₃PO₄ or K₂CO₃ instead of hydroxides.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Ensure solvents are dry (if required by the specific protocol) and the reaction is properly set up. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Catalyst system promotes homocoupling. | 1. Improve inert gas purging technique; use degassed solvents.2. This is sometimes unavoidable but can be minimized by ensuring efficient cross-coupling. Re-screen ligands and conditions. |
| Formation of Phosphine Oxides / Byproducts | 1. Ligand instability at high temperatures.2. Side reactions due to overly harsh conditions. | 1. Use a more thermally stable ligand (e.g., certain Buchwald ligands or NHCs).2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
References
- [Reference 1] Time information is not a citable source for this scientific context.
-
[Reference 2] STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
[Reference 3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
[Reference 4] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
-
[Reference 5] Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
[Reference 6] The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
[Reference 7] Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
-
[Reference 8] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
[Reference 9] Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
[Reference 10] Suzuki reaction. Wikipedia. [Link]
-
[Reference 11] The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
[Reference 12] STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
[Reference 13] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
[Reference 14] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
[Reference 15] Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
[Reference 16] Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
[Reference 17] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
[Reference 18] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
[Reference 21] Boronic acid catalysis. Chemical Society Reviews. [Link]
-
[Reference 22] Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]
-
[Reference 23] Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
[Reference 24] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
[Reference 25] Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
[Reference 26] 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2). PubChemLite. [Link]
-
[Reference 27] (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and... ResearchGate. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocols: Scale-up Synthesis Considerations for Reactions with (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Introduction: The Strategic Value and Scale-up Challenges of a Niche Building Block
(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is a highly functionalized synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its distinct substitution pattern—a naphthalene core bearing fluoro, bromo, and boronic acid moieties—offers multiple, orthogonal handles for sequential chemical transformations. The bromine atom and the boronic acid are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of intricate biaryl structures[1][2].
However, transitioning a small-scale, discovery-phase reaction that utilizes this reagent to a large-scale manufacturing process is a non-trivial endeavor. The success of a scale-up campaign hinges on a deep understanding of the reaction's thermodynamics, kinetics, and the physical properties of all components. Issues that are manageable at the gram scale—such as heat dissipation, reagent addition, solvent choice, and product isolation—can become significant safety and economic hurdles at the kilogram scale[3].
This guide provides a comprehensive overview of the critical considerations and detailed protocols for scaling up reactions involving this compound, with a primary focus on the industrially ubiquitous Suzuki-Miyaura cross-coupling reaction[4][5].
Physicochemical Properties & Stability of the Boronic Acid
Before any scale-up, a thorough characterization of the starting boronic acid is essential.
| Property | Value / Observation | Scale-up Implication |
| Molecular Formula | C₁₀H₇BBrFO₂[6] | Defines stoichiometry and reagent mass calculations. |
| Molecular Weight | 267.97 g/mol [6] | Critical for accurate molarity and loading calculations. |
| Appearance | White to off-white solid | Visual check for purity; color changes may indicate degradation. |
| Melting Point | 230-260 °C (decomposes)[7] | High melting point suggests good thermal stability as a solid. |
| Stability | Prone to protodeboronation[8][9] | This is a critical failure mode. Reaction conditions (base, water, temp.) must be optimized to minimize this side reaction.[9] |
| Solubility | Varies; typically soluble in polar aprotic solvents (THF, Dioxane, DMF) | Solvent selection is a key scale-up parameter, balancing reactivity with process safety and environmental concerns. |
Key Insight: The Protodeboronation Problem Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes the boronic acid and generates a simple (4-bromo-1-fluoronaphthalene) byproduct[8][9]. This side reaction is often accelerated by high temperatures, prolonged reaction times, and the presence of water and base[9]. Electron-deficient arylboronic acids can be particularly susceptible[10]. Minimizing protodeboronation is a primary goal during process optimization. Strategies include using MIDA boronate esters or organotrifluoroborates for slow release of the boronic acid, or designing highly efficient catalyst systems that promote the desired coupling at a much faster rate than the decomposition pathway[8].
Core Reaction Scale-up: A Suzuki-Miyaura Coupling Case Study
The Suzuki-Miyaura reaction is the most common application for this boronic acid[4][11]. The transition from a lab procedure to a robust, scalable process requires a systematic re-evaluation of every reaction parameter.
Reaction Kinetics and Thermal Safety
What is a manageable exotherm in a 100 mL flask can become a dangerous runaway reaction in a 100 L reactor[12].
-
Calorimetry Studies: Before any large-scale attempt, a reaction calorimetry (RC1) study is essential to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and the heat-flow profile[12]. This data dictates the required cooling capacity of the reactor and the safe addition rate of reagents.
-
Addition Control: In the lab, all reagents are often mixed at the start ("all-in fashion")[12]. On a larger scale, this can lead to an uncontrolled release of heat. A safer approach is to control the addition of a key reagent (e.g., the boronic acid solution or the base) over time, allowing the reactor's cooling system to manage the exotherm.
Solvent Selection: From Lab Convenience to Process Viability
Solvent choice has profound implications for reaction performance, work-up, safety, and environmental impact[13][14].
| Solvent | Lab-Scale Use | Scale-up Considerations & Alternatives |
| 1,4-Dioxane | Common, good performance.[2] | Avoid. High freezing point (11.8 °C), peroxide formation risk, and unfavorable toxicity profile. |
| THF | Very common, good solvent.[1] | Use with caution. Low boiling point (66 °C) can limit temperature range. Peroxide formation risk. |
| Toluene | Good alternative.[4] | Recommended. Higher boiling point (111 °C), forms an azeotrope with water to aid removal, good for biphasic reactions. |
| 2-MeTHF | Increasingly popular. | Highly Recommended. Greener alternative to THF with a higher boiling point (80 °C) and no peroxide risk in storage. Good phase separation from water. |
| CPME | Cyclopentyl methyl ether. | Highly Recommended. Excellent green solvent with a high boiling point (106 °C) and low peroxide formation risk[14][15]. |
| Aqueous Mixtures | Often used (e.g., Toluene/Water).[4] | Biphasic systems are common and can facilitate the dissolution of inorganic bases. Vigorous stirring is critical to ensure mass transfer between phases. |
Catalyst & Ligand: Minimizing Cost, Maximizing Efficiency
Palladium catalysts are a major cost driver in large-scale synthesis[16][17]. Reducing catalyst loading without sacrificing yield or reaction time is a key process development goal.
-
Catalyst Loading: Lab-scale reactions might use 1-5 mol% of a palladium catalyst. For manufacturing, loadings are ideally driven down to <0.1 mol% (1000 ppm), and sometimes into the low ppm range[17][18].
-
Pre-catalyst Choice: While simple salts like Pd(OAc)₂ are cheap, modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are often more active and stable, allowing for lower loadings and more reproducible results. They ensure efficient in-situ generation of the active Pd(0) species[19].
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required for coupling challenging substrates. However, it's important to note that some bulky ligands can paradoxically promote protodeboronation[9][20]. Screening a small panel of ligands during optimization is crucial.
Base Selection and Physical Form
The base is essential for activating the boronic acid for transmetalation[11].
-
Common Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used[4].
-
Scale-up Choice: While Cs₂CO₃ is often highly effective, its cost is prohibitive for large-scale work. K₃PO₄ is a strong, non-nucleophilic base that often gives excellent results. K₂CO₃ is a cost-effective option.
-
Physical Form: The particle size and surface area of a solid base can dramatically affect its dissolution rate and, consequently, the reaction kinetics. Using a milled, consistent batch of base is important for reproducibility. Using an aqueous solution of the base can ensure homogeneity but introduces more water, which could increase protodeboronation[9].
Visualization of the Scale-Up Workflow
The decision-making process for scaling up a Suzuki-Miyaura reaction can be visualized as a structured workflow.
Caption: Workflow for scaling chemical synthesis from lab to production.
Detailed Experimental Protocols
The following protocols illustrate the transition from a lab-scale experiment to a more controlled pilot-scale process. Note: The coupling partner, 4-ethynylpyridine, is hypothetical and chosen for illustrative purposes.
Lab-Scale Protocol (1 g Scale)
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.72 mmol, 1.0 equiv), 4-ethynylpyridine (0.42 g, 4.09 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 1.54 g, 11.16 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.215 g, 0.186 mmol, 0.05 equiv).
-
Solvent Addition & Degassing: Add toluene (20 mL) and water (5 mL). Degas the mixture by bubbling argon through the suspension for 15 minutes.
-
Reaction: Place the flask under a positive pressure of nitrogen and heat to 90 °C with vigorous stirring for 12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Pilot-Scale Protocol (1 kg Scale)
This protocol assumes a 20 L glass-lined reactor with overhead stirring, a heating/cooling jacket, a condenser, and a nitrogen inlet.
-
Reactor Inerting: Ensure the reactor is clean, dry, and inerted by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.
-
Charge Reagents: Charge the reactor with 4-ethynylpyridine (0.42 kg, 4.09 mol, 1.1 equiv) and the palladium catalyst, XPhos Pd G3 (34.6 g, 0.041 mol, 0.01 equiv).
-
Solvent Charge: Charge toluene (10 L) to the reactor and begin agitation.
-
Base Solution Preparation: In a separate vessel, dissolve potassium phosphate (K₃PO₄, 1.64 kg, 7.73 mol, 2.1 equiv) in deionized water (4 L). Ensure it is fully dissolved.
-
Boronic Acid Solution Preparation: In another vessel, suspend this compound (1.00 kg, 3.72 mol, 1.0 equiv) in toluene (4 L).
-
Reaction Setup: Heat the reactor contents to 80-85 °C.
-
Controlled Addition: Once at temperature, add the base solution to the reactor over 15-20 minutes. Then, add the boronic acid slurry via a pump over 1-2 hours, monitoring the internal temperature to ensure the exotherm is controlled by the jacket cooling.
-
Reaction & Monitoring: Maintain the batch at 80-85 °C for 4-6 hours. Take samples periodically for HPLC analysis to confirm reaction completion (target <1% starting material).
-
Work-up & Phase Split: Cool the reactor to 40-50 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer to waste.
-
Washes: Charge deionized water (5 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer. Repeat the wash.
-
Crystallization & Isolation: Concentrate the toluene solution under vacuum to approximately one-third of its original volume. Cool the batch slowly to 0-5 °C to induce crystallization. Hold for at least 2 hours. Isolate the product by filtration (e.g., on a Nutsche filter), wash the cake with cold heptane (2 L), and dry under vacuum at 50 °C to a constant weight. This avoids column chromatography, a critical step for large-scale efficiency[21].
Palladium Removal Strategies
Residual palladium in the final product is a major concern, especially for pharmaceutical applications[18].
-
Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like thiourea or sodium bisulfite can be effective[22].
-
Carbon Treatment: Agitating the product solution with activated carbon can adsorb palladium residues, which are then removed by filtration.
-
Metal Scavengers: Commercially available silica-based scavengers with functional groups (e.g., thiols, amines) are highly effective at binding and removing residual palladium[23]. The product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.
References
-
Protodeboronation - Wikipedia. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. [Link]
-
Conceptual process design-based solvent selection: Optimization of solvent combinations with application to Suzuki–Miyaura coupling | CoLab. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications. [Link]
-
Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - NIH. [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - MDPI. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. [Link]
-
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors - OUCI. [Link]
-
"Greening Up" the Suzuki Reaction - ResearchGate. [Link]
-
Don't Forget the Workup | Journal of Chemical Education - ACS Publications. [Link]
-
4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2) - PubChemLite. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-溴-1-萘硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conceptual process design-based solvent selection: Optimization of solvent combinations with application to Suzuki–Miyaura coupling | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchwithnj.com [researchwithnj.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. silicycle.com [silicycle.com]
Application Notes and Protocols for the Functionalization of Heterocycles with (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Introduction: The Strategic Importance of Functionalized Naphthalenes and Heterocycles in Modern Drug Discovery
The confluence of heterocyclic and naphthalene scaffolds in a single molecular entity represents a powerful strategy in the design of novel therapeutic agents. Heterocycles are ubiquitous in pharmaceuticals, imparting crucial physicochemical properties and serving as key pharmacophoric elements.[1][2] The naphthalene core, a rigid and tunable platform, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] The specific substitution pattern of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid, featuring a bromine atom for subsequent diversification, a fluorine atom to modulate electronic properties and metabolic stability, and a boronic acid for versatile cross-coupling, makes it a highly valuable building block for medicinal chemists.
This guide provides a detailed technical overview and actionable protocols for the functionalization of various heterocycles using this compound via the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods to their specific needs.
Core Concepts: Understanding the Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[4] The catalytic cycle, a fundamental concept for successful application, is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for analogous transformations. [5] Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| 1,4-Dibromo-2-fluoronaphthalene | (Not readily available, may require custom synthesis) | 304.97 | 1.0 eq | |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.1 eq | |
| Triisopropyl borate | 5419-55-6 | 188.08 | 1.2 eq | |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ||
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | ||
| Ethyl acetate | 141-78-6 | 88.11 | ||
| Brine | N/A | N/A | ||
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2-fluoronaphthalene and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 2 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Application Protocols: Suzuki-Miyaura Coupling with Heterocycles
The successful coupling of this compound with heterocyclic halides requires careful consideration of the electronic nature of the heterocycle.
Protocol 2: Coupling with Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines)
Electron-deficient heterocycles can be challenging coupling partners due to their reduced nucleophilicity and potential to coordinate with the palladium catalyst, leading to catalyst inhibition (the "2-pyridyl problem"). [6]To overcome these challenges, highly active catalyst systems and carefully chosen bases are often necessary.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 913836-09-6 | 268.97 | 1.2 eq | |
| Heterocyclic Halide (e.g., 3-bromopyridine) | 626-55-1 | 157.99 | 1.0 eq | |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 eq | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | |
| 1,4-Dioxane | 123-91-1 | 88.11 | ||
| Water | 7732-18-5 | 18.02 |
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the heterocyclic halide, Pd(PPh₃)₄, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst. For particularly challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote the oxidative addition and reductive elimination steps. [1]* Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For less reactive substrates, stronger bases like cesium carbonate or potassium phosphate may be beneficial.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water plays a crucial role in activating the boronic acid for transmetalation.
Protocol 3: Coupling with Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)
Electron-rich heterocycles are generally good coupling partners. However, N-H containing heterocycles can sometimes pose challenges due to their acidity and potential to interact with the catalyst. [1]Using a suitable base and, if necessary, N-protection can mitigate these issues.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 913836-09-6 | 268.97 | 1.2 eq | |
| Heterocyclic Halide (e.g., 5-bromoindole) | 10075-50-0 | 196.04 | 1.0 eq | |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.025 eq | |
| SPhos | 657408-07-6 | 410.51 | 0.1 eq | |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 eq | |
| Toluene | 108-88-3 | 92.14 | ||
| Water | 7732-18-5 | 18.02 |
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the heterocyclic halide, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and water (typically in a 10:1 ratio).
-
Degassing: Degas the reaction mixture with an inert gas.
-
Reaction: Heat the mixture to 80-110 °C and stir until completion.
-
Workup and Purification: Follow the same procedure as in Protocol 2.
Rationale for Reagent Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as SPhos is highly effective for coupling N-H containing heterocycles, often without the need for N-protection. [1]* Base: Potassium phosphate is a strong base that is often effective in these couplings.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase the reaction temperature. Consider a more active catalyst/ligand system. |
| Catalyst deactivation | Ensure thorough degassing. Use a pre-catalyst. | |
| Protodeboronation | Instability of the boronic acid | Use a milder base (e.g., NaHCO₃, K₂CO₃). Use a less protic solvent system. Consider using a boronate ester derivative for increased stability. [7] |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous degassing of the reaction mixture. |
| Incomplete Reaction | Steric hindrance | Use a less sterically demanding ligand. Increase reaction time and/or temperature. |
Conclusion
The functionalization of heterocycles with this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of novel molecular architectures with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the factors influencing reactivity is paramount for successful implementation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible through this versatile transformation.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]
-
Organic Syntheses Procedure. (n.d.). (S)-Ethyl 3-(4-bromophenyl)butanoate. [Link]
-
Kelly, C. B., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(48), 12242-12245. [Link]
-
Organic Syntheses Procedure. (n.d.). Naphthalene from 1-bromonaphthalene. [Link]
-
Liu, Z., et al. (2015). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 80(1), 317–328. [Link]
-
Thomas, A. W., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16694–16709. [Link]
-
De Vleeschouwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
Knapp, D. M., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2375-2379. [Link]
-
ResearchGate. (2022). (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and... [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Bromo-1-fluoronaphthalen-2-yl)boronic Acid and its Derivatives
Welcome to the technical support center for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. The advice herein is grounded in established organoboron chemistry and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A: There are two main stability issues inherent to this and many other arylboronic acids:
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond to replace the boronic acid group with a hydrogen atom, yielding 1-bromo-4-fluoronaphthalene as a byproduct.[1] This process is often catalyzed by aqueous acidic or basic conditions, with the rate being highly dependent on pH, temperature, and the electronic nature of the aryl group.[1][2] The presence of two electron-withdrawing halogens on the naphthalene ring of your compound can make it particularly susceptible to this degradation pathway, especially under basic conditions used in some coupling reactions or workups.[2]
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[3][4][5] This is an equilibrium process. In a dry, non-polar environment, or upon heating under vacuum, the equilibrium shifts toward the boroxine.[3][6] The presence of boroxine can result in a product that is an amorphous or waxy solid instead of a sharp-melting crystalline material and can complicate characterization by NMR.[7]
Q2: My ¹H NMR spectrum of the boronic acid is broad, and the integration is off. What's happening?
A: This is a classic sign of an equilibrium mixture of the boronic acid and its corresponding boroxine trimer in solution.[6][7] These species are often in slow exchange on the NMR timescale, leading to broad peaks. The presence of water shifts the equilibrium towards the monomeric boronic acid.
-
Quick Fix: To get a sharp, interpretable spectrum, try dissolving your sample in a deuterated solvent that can break up the boroxine, such as methanol-d₄ or DMSO-d₆ containing a trace of D₂O.[7] This will push the equilibrium to the monomeric boronic acid, although you will likely lose the signal for the B(OH)₂ protons due to exchange with the solvent.
Q3: What are the most common impurities I should expect to see in my crude this compound?
A: Besides the desired product, you should be vigilant for the impurities summarized in the table below. Understanding their structure and properties is the key to selecting the right purification strategy.
| Impurity Name | Structure | Origin | Key Removal Strategy |
| 1-Bromo-4-fluoronaphthalene | Protodeboronation of the product | Acid-base extraction; Chromatography | |
| (4-Bromo-1-fluoronaphthalen-2-yl)boroxine | Dehydration of the boronic acid | Recrystallization from aqueous solvents; Hydrolysis | |
| Unreacted Starting Material (e.g., 1,4-dibromo-2-fluoronaphthalene) | Varies | Incomplete reaction | Chromatography; Recrystallization |
| Homocoupled Biaryl | Side reaction during synthesis | Chromatography |
Q4: How should I store this boronic acid to ensure its long-term stability?
A: Store the purified this compound in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen) if possible. The key is to protect it from moisture and heat to minimize both boroxine formation and protodeboronation. For pinacol esters, which are generally more stable, storage at room temperature is often acceptable, but refrigeration is always a good practice.[8]
Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols to address specific purification challenges. The causality behind each step is explained to help you adapt the methods to your specific situation.
Problem: My reaction yield is low, and I see a significant amount of the protodeboronated side product (1-bromo-4-fluoronaphthalene).
Root Cause Analysis: Protodeboronation is often the culprit. This undesired side reaction can occur during the synthesis (e.g., Suzuki coupling workup) or the purification itself.[1] The C-B bond in electron-deficient arylboronic acids is particularly labile, and prolonged exposure to aqueous base or heat accelerates this decomposition.[2]
Solution Workflow:
Detailed Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral organic impurities like the protodeboronated byproduct from the acidic boronic acid.[9][10][11]
-
Principle: The boronic acid is a Lewis acid and will be deprotonated by a suitable base to form a water-soluble boronate salt.[12] Neutral impurities remain in the organic solvent. Subsequent acidification of the aqueous layer regenerates the pure, insoluble boronic acid.
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a cold, aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃).
-
Scientist's Note: Use NaOH for a more complete extraction of the weakly acidic boronic acid. However, be mindful that strong base can accelerate protodeboronation. Perform the extraction quickly and at a low temperature (0-5 °C) to mitigate this risk.
-
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh base solution to ensure complete recovery.
-
Back-Wash (Optional but Recommended): Combine the aqueous extracts and wash them once with a small volume of fresh organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add cold 2 M HCl with stirring until the pH is strongly acidic (pH 1-2, check with pH paper). The pure boronic acid should precipitate as a solid.
-
Scientist's Note: Vigorous stirring during acidification helps to break up any clumps and ensures the formation of a fine, easily filterable powder.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum. Avoid excessive heat to prevent boroxine formation.
-
Problem: My product is an amorphous, waxy solid, and I suspect it is the boroxine.
Root Cause Analysis: As discussed, boronic acids readily form their trimeric anhydrides (boroxines) upon dehydration.[3][5] This is often observed after removing solvents under vacuum, especially with heating, or after azeotropic drying.
Solution: Hydrolysis and Recrystallization
-
Principle: The boroxine-boronic acid equilibrium can be shifted completely to the desired boronic acid by introducing water.[4] A carefully chosen recrystallization solvent system can facilitate this conversion while simultaneously removing other impurities. For naphthalene derivatives, mixed solvent systems involving methanol and water are often effective.[13][14][15]
-
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of your crude product. You are looking for a solvent system where the compound is soluble when hot but sparingly soluble when cold. A good starting point for naphthalene derivatives is a mixture of methanol and water, or acetonitrile and water.[13][15]
-
Dissolution: Place the crude, waxy solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., methanol) in small portions while heating the mixture to a gentle reflux. Continue adding the solvent until the solid just dissolves.
-
Induce Crystallization: To the hot, clear solution, add the anti-solvent (e.g., deionized water) dropwise until you observe a persistent cloudiness. Add a few more drops of the primary solvent (methanol) until the solution becomes clear again.
-
Scientist's Note: This step is critical. You are creating a saturated solution at the boiling point, which is the ideal condition for forming high-quality crystals upon cooling. The presence of water ensures the boroxine is fully converted to the boronic acid.
-
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the growth of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and then with cold hexane. Dry under vacuum without heat.
-
Problem: I am struggling to separate my product from a closely-related impurity using column chromatography.
Root Cause Analysis: Boronic acids can be challenging to purify by standard silica gel chromatography. They are polar and can streak down the column due to interactions between the acidic B(OH)₂ group and the silica surface. This can lead to poor separation from impurities with similar polarities.
Solution: Modified Column Chromatography
-
Principle: The acidity of the boronic acid can be suppressed by adding a small amount of a weak acid, like acetic acid, to the mobile phase. This protonates the boronic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.[16]
-
Step-by-Step Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Find a ratio that gives your product an Rf value of ~0.2-0.3 on a TLC plate.
-
Eluent Modification: To your chosen solvent system, add 0.5-1% acetic acid (v/v).
-
Scientist's Note: Always run a new TLC with the acidified eluent to confirm the Rf values and ensure separation is improved. The acid helps to minimize tailing and can sometimes resolve impurities that co-eluted in the neutral system.
-
-
Column Packing: Pack the column using the acidified eluent.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides better resolution than loading the sample as a concentrated liquid band.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that trace amounts of acetic acid may remain. This can often be removed by co-evaporation with a solvent like toluene or by performing a final aqueous wash if the product is sufficiently insoluble in water.
-
Mechanistic Insight: The Protodeboronation Pathway
Understanding how your product degrades can help you prevent it. Protodeboronation is a key concern, especially in aqueous basic media often employed in Suzuki-Miyaura coupling reactions.
This mechanism highlights why minimizing exposure to strong bases and water is critical for preserving the integrity of your this compound.[1][2]
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. reddit.com [reddit.com]
- 8. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solved Recrystallization of Naphthalene from a Mixed Solvent | Chegg.com [chegg.com]
- 14. ukessays.com [ukessays.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
Common side products in reactions of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome to the dedicated technical support center for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges through a series of frequently asked questions, providing in-depth, field-proven solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki-Miyaura reaction is yielding significant amounts of 1-bromo-4-fluoronaphthalene. What is causing this loss of my starting material, and how can I prevent it?
Answer:
This is a classic and highly common side reaction known as protodeboronation .[1][2] In this process, the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively reverting the functionalized position back to a simple C-H bond and consuming your starting material.
Causality:
The C-B bond is susceptible to cleavage by a proton source (protonolysis), a process that can be accelerated by several factors within a typical Suzuki-Miyaura coupling environment.[2][3] The key drivers include:
-
Presence of Water: Water is a primary proton source. Even in so-called "anhydrous" solvents, trace amounts can be sufficient to cause this issue.
-
Basic Conditions: The base required for the Suzuki catalytic cycle activates the boronic acid by forming a more nucleophilic boronate species.[4] However, this species can also be more susceptible to protonolysis.[5]
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation, especially during long reaction times.[5]
-
Inefficient Catalysis: If the desired cross-coupling catalytic cycle is slow, the boronic acid spends more time in the reaction medium, increasing the opportunity for the protodeboronation side reaction to occur.[3]
Troubleshooting Flowchart: Minimizing Protodeboronation
Caption: Diagnostic workflow for potential C-Br bond side reactions.
Authoritative Recommendation:
To ensure the integrity of the C-Br bond, focus on using the mildest conditions that afford a reasonable reaction rate. The principle of "just enough" energy and catalyst activity is key. Avoid prolonged heating and screen for a catalyst system that is active enough for the desired C-B coupling but not so active that it begins to readily cleave the C-Br bond.
References
-
Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchGate URL: [Link]
-
Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]
-
Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Cross-coupling reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions with (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. The unique electronic and steric properties of this boronic acid present distinct challenges that require a nuanced approach to reaction optimization. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to enhance your experimental success.
Understanding the Challenges
This compound is a challenging substrate due to a combination of factors:
-
Steric Hindrance: The naphthalene core, substituted at positions 1, 2, and 4, creates a sterically congested environment around the boronic acid moiety. This can impede the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The fluorine atom at the 1-position is strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, making the transfer of the aryl group to the palladium center more difficult.[1][2]
-
Potential for Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol in the solvent), leading to the formation of an undesired deboronated byproduct and reducing the overall yield.[2][3]
This guide will address these challenges through a systematic, question-and-answer-based approach to troubleshooting and optimization.
Troubleshooting Guide: Low to No Yield
Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the first steps I should take to troubleshoot?
When a Suzuki reaction fails or provides a low yield, a systematic evaluation of the reaction components and conditions is essential. Start by assessing the following key parameters:
-
Catalyst and Ligand Integrity: The activity of the palladium catalyst is paramount. Ensure that your palladium source and ligand are not degraded.[4]
-
Exclusion of Oxygen: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4]
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use, and the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
-
Quality of the Boronic Acid: The this compound should be pure and free from degradation products.
-
Recommendation: If the purity is questionable, consider purifying the boronic acid or synthesizing a fresh batch.
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q2: What is the best palladium catalyst and ligand combination for a sterically hindered and electron-deficient boronic acid like this compound?
The choice of catalyst and ligand is critical for overcoming the steric and electronic challenges posed by this substrate.
-
For Steric Hindrance: Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices.[5] These ligands create a sterically demanding coordination sphere around the palladium, which can facilitate the coupling of hindered substrates.
-
-
For Electron-Deficient Partners: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[8]
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Highly active for sterically hindered and electron-deficient substrates. |
| XPhos Pd G3 | XPhos | Air- and moisture-stable precatalyst, excellent for a broad range of substrates.[4] |
| SPhos Pd G2 | SPhos | Effective for couplings involving aryl chlorides and hindered boronic acids.[5] |
Base and Solvent Optimization
Q3: The choice of base seems critical. Which base should I use, and why?
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[9] For a challenging substrate like this compound, a stronger base is often required.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings, particularly when using bulky phosphine ligands.[5][10] It is a strong enough base to facilitate the formation of the boronate complex without causing significant decomposition of sensitive substrates.
-
Cesium Carbonate (Cs₂CO₃): Another effective and strong base.[10]
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF): Fluoride ions can also act as a base and may offer advantages in certain cases, particularly with organotrifluoroborates.[1]
-
Q4: How does the solvent system affect the reaction outcome?
The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.[11]
-
Aprotic Polar Solvents:
-
1,4-Dioxane/Water or THF/Water: These are common solvent systems for Suzuki reactions. The addition of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][12] However, excessive water can promote protodeboronation. A typical ratio is 4:1 to 10:1 organic solvent to water.
-
-
Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can be beneficial.[7]
Addressing Side Reactions
Q5: I am observing a significant amount of a byproduct that appears to be the deboronated starting material. How can I minimize protodeboronation?
Protodeboronation is a common side reaction for electron-deficient boronic acids.[2][3] Several strategies can be employed to mitigate this issue:
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can increase its stability and reduce the rate of protodeboronation.[13] These esters can be used directly in the Suzuki coupling.
-
Anhydrous Conditions: As mentioned previously, minimizing the amount of water in the reaction can suppress protodeboronation.[7]
-
Choice of Base: Using a non-aqueous base like K₃PO₄ can be advantageous.
-
Gradual Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, which may reduce the rate of decomposition.
Q6: Homocoupling of my boronic acid is a major side product. What causes this and how can I prevent it?
Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is free of oxygen.[4] Degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a starting point protocol and may require optimization.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Chemist, The. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(34), 14814–14826. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Lamb, G. W. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7492. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Deboronation side reactions of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome to the technical support center for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use, with a specific focus on mitigating deboronation side reactions. Our goal is to provide you with actionable insights and robust protocols to ensure the success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is deboronation and why is it a concern with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-bromo-4-fluoronaphthalene, a non-productive byproduct. This consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification. Arylboronic acids, in general, are susceptible to this decomposition pathway, and the specific electronic and steric properties of this molecule can influence its propensity to undergo deboronation.[2]
Q2: I am observing a significant amount of 1-bromo-4-fluoronaphthalene in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: The formation of 1-bromo-4-fluoronaphthalene is a classic indicator of protodeboronation. The primary factors that promote this side reaction are:
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[1][3] For many arylboronic acids, a high pH (typically above 10) significantly accelerates this decomposition.[3]
-
Temperature: Higher reaction temperatures increase the rate of deboronation.[4]
-
Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[5] While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[5]
-
Catalyst Activity: A slow or inefficient catalyst system can allow deboronation to become a competitive pathway.
Q3: How do the substituents on this compound affect its stability?
A3: The fluorine and bromine atoms, being electron-withdrawing groups, can influence the electronic properties of the naphthalene ring and the C-B bond. Electron-deficient arylboronic acids can be moderately stable but may decompose via rapid protodeboronation.[6] The bulky naphthalene scaffold can also play a role in the steric environment around the boronic acid moiety, potentially affecting its interaction with the catalyst and its susceptibility to side reactions.
Q4: Can oxidative deboronation also be an issue?
A4: Yes, in addition to protodeboronation, oxidative deboronation can occur, converting the boronic acid to a phenol.[7][8] This is often mediated by reactive oxygen species which can be present in solvents or generated during the reaction.[7][9] For this compound, this would result in the formation of 4-bromo-1-fluoronaphthalen-2-ol. Careful degassing of solvents and running reactions under an inert atmosphere can minimize this side reaction.
Troubleshooting Guide: Minimizing Deboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the undesired protodeboronation of this compound.
Issue 1: High Levels of Protodeboronation Byproduct Observed
-
Primary Suspects: Reaction conditions (base, temperature, solvent), catalyst system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high protodeboronation.
Data-Driven Decision Making: Base and Temperature Screening
To illustrate the impact of reaction parameters, consider the following hypothetical data from a screening experiment for a Suzuki-Miyaura coupling with this compound.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 1 | KOH | 100 | 45 | 50 |
| 2 | K₂CO₃ | 100 | 65 | 30 |
| 3 | K₃PO₄ | 100 | 80 | 15 |
| 4 | K₃PO₄ | 80 | 85 | 10 |
| 5 | K₃PO₄ | 60 | 70 | 5 |
Analysis: This data clearly shows that switching from a strong base like KOH to a milder one like K₃PO₄ significantly reduces protodeboronation. Furthermore, lowering the temperature from 100°C to 80°C improves the yield of the desired product while further suppressing the side reaction. A further decrease to 60°C slows the reaction down, leading to a lower yield in a given timeframe.
Advanced Mitigation Strategies: Protecting Groups
For particularly challenging substrates or when maximum yield is critical, using a more stable derivative of the boronic acid can be highly effective.
Strategy 1: Use of MIDA Boronate Esters
N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly release the corresponding boronic acid under the reaction conditions.[10] This "slow-release" strategy keeps the concentration of the free boronic acid low, favoring the desired cross-coupling over decomposition.[10][11]
-
Workflow for MIDA Ester Utilization:
Caption: Workflow for using MIDA ester to prevent deboronation.
Protocol: Preparation of this compound MIDA ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add toluene to the flask.
-
Azeotropic Removal of Water: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA ester will often precipitate. The crude product can be isolated by filtration or by removing the toluene under reduced pressure. It is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling.
Strategy 2: Use of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of stable, crystalline solids that can be used in Suzuki-Miyaura reactions.[12] They are generally less prone to protodeboronation than the corresponding boronic acids.[12] The trifluoroborate salt slowly hydrolyzes in the reaction mixture to release the active boronic acid.[13][14]
-
Key Advantage: Enhanced stability and ease of handling.[12]
-
Consideration: The hydrolysis rate can be influenced by reaction conditions, and optimization may be required.[13][14]
General Recommendations for Success
-
High-Purity Reagents: Ensure your this compound is of high quality and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent premature decomposition.
-
Inert Atmosphere: Always perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize both protodeboronation and oxidative deboronation.
-
Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help you determine the optimal reaction time and avoid prolonged heating that can lead to increased side product formation.
-
Efficient Catalyst Systems: The development of highly active palladium precatalysts and ligands can significantly accelerate the desired coupling, thereby outcompeting the slower deboronation pathway.[15]
By understanding the mechanisms of deboronation and systematically applying these troubleshooting and mitigation strategies, you can significantly improve the efficiency and reproducibility of your reactions involving this compound.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available from: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available from: [Link]
-
Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Available from: [Link]
-
Boronic acid - Wikipedia. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available from: [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available from: [Link]
-
4 Effect of temperature on boric acid dissociation as function of pH. 22 - ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - ChemRxiv. Available from: [Link]
-
Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC - NIH. Available from: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available from: [Link]
-
Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available from: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available from: [Link]
-
4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2) - PubChemLite. Available from: [Link]
-
(4-Chloronaphthalen-1-yl)boronic acid | C10H8BClO2 | CID 45116892 - PubChem. Available from: [Link]
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- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 9. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Conversion Rates with (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that unexpected results, particularly low conversion rates, can be a significant roadblock in a synthesis campaign. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex building block, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid.
This document moves beyond generic advice, focusing on the specific challenges posed by this substrate and offering a logical, systematic approach to problem-solving.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered with this compound.
Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamentals is the most efficient first step. Low yields can often be traced back to three key areas:
-
Reagent Quality & Stability: The stability of boronic acids is a primary reason for low yields.[1] this compound can be susceptible to degradation over time. Ensure it is a pure, free-flowing solid. If it appears clumpy or discolored, its quality is questionable. Consider using a fresh batch or purifying the existing material.[2] The quality of your aryl halide, catalyst, ligand, base, and solvents is equally critical.[3]
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable side reactions like the homocoupling of the boronic acid.[4] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed before use, for example, by bubbling with argon for 15-30 minutes or using a few freeze-pump-thaw cycles.[3][5]
-
Reaction Setup & Conditions: Confirm that the reaction temperature is appropriate (typically 80-110 °C for challenging couplings) and that stirring is vigorous enough, especially for biphasic solvent systems, to ensure proper mixing.[6][7]
Q2: I'm observing a significant amount of 1-bromo-4-fluoronaphthalene as a byproduct. What is happening and how can I stop it?
A2: This side product is the result of protodeboronation , a common and highly detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] This process consumes your starting material without forming the desired product. Boronic acids with electron-withdrawing groups can be susceptible to this issue.[9]
To minimize protodeboronation:
-
Choice of Base: Strong bases in aqueous media can accelerate this side reaction.[4] Consider using milder, non-hydroxide generating bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5]
-
Anhydrous Conditions: Since water is often the proton source, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[4]
-
Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester, can protect it from decomposition.[10][11] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[10]
Q3: How stable is this compound and how should I store it?
A3: Like many boronic acids, this compound can be unstable, particularly with prolonged exposure to air and moisture.[1][10] Over time, it can dehydrate to form its cyclic anhydride trimer (a boroxine) or undergo oxidation and protodeboronation. It should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere at room temperature.[12] For long-term storage, refrigeration is recommended.
Q4: My goal is to couple at the C-Br bond. Will the C-F bond react?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl > F. The C-F bond is significantly stronger and less reactive than the C-Br bond. Under standard Suzuki-Miyaura conditions, oxidative addition of the palladium catalyst will occur selectively at the C-Br bond. Activating the C-F bond for cross-coupling typically requires much harsher conditions or specialized nickel catalyst systems.[13] Therefore, you can confidently expect selective reactivity at the C-Br position.
In-Depth Troubleshooting Guide
When initial checks don't solve the problem, a more detailed, systematic approach is required.
Problem: Low to No Product Formation
If your reaction is yielding little to no desired product, the catalytic cycle is likely inhibited at a key stage. The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The structure of this compound presents steric challenges due to the ortho-fluoro and ortho-bromo substituents. This hindrance can impede any of the key steps in the catalytic cycle.
1. Inactive or Inefficient Catalyst System
The choice of palladium source and, crucially, the phosphine ligand is paramount for coupling sterically hindered substrates.[4][14]
-
Causality: The ligand stabilizes the palladium center, and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. For hindered substrates, bulky and electron-rich ligands are required to promote the formation of the product and prevent catalyst decomposition.[4][15]
-
Recommended Actions:
-
Switch Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. Switch to a state-of-the-art biarylphosphine ligand.
-
Use a Pre-catalyst: Air-stable Pd(II) pre-catalysts, which are reliably reduced to the active Pd(0) species in situ, can give more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃ directly.[4]
-
| Catalyst / Ligand Class | Examples | Suitability for Hindered Substrates |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | Generally poor for tetra-substituted biaryls. |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly Recommended . Designed for sterically demanding couplings.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Excellent alternative, known for high activity and stability.[16] |
| Pre-formed Catalysts | XPhos-Pd-G3, SPhos-Pd-G2 | Excellent choice for reproducibility and ease of use. |
2. Suboptimal Base and Solvent Combination
The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is required for transmetalation.[17][18][19] The effectiveness of a base is highly dependent on the solvent system.
-
Causality: The base must be soluble enough in the reaction medium to interact with the boronic acid. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to create an emulsion where the reaction can occur at the interface.[1]
-
Recommended Actions:
-
Screen Bases: If a standard base like Na₂CO₃ or K₂CO₃ fails, screen a stronger base like K₃PO₄ or Cs₂CO₃. For reactions sensitive to water, anhydrous bases like KF or CsF can be effective.[19][20]
-
Screen Solvents: Aprotic polar solvents often perform well. If a biphasic system is not working, try a single solvent system.
-
| Base | Common Solvents | Characteristics & Use Cases |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, mild bases. Good starting point.[21] |
| K₃PO₄ | Dioxane, Toluene, DMF | Stronger base, often effective when others fail.[5] |
| Cs₂CO₃ / CsF | Dioxane, THF | Highly effective, particularly for difficult couplings. Fluoride bases can have a unique role in the catalytic cycle.[22] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Less common, but can be useful for substrates with base-sensitive functional groups. |
3. Incorrect Reaction Temperature
-
Causality: Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle steps. For hindered substrates, these barriers are higher.
-
Recommended Actions:
-
If your reaction is running at 80 °C with low conversion, incrementally increase the temperature to 100 °C or 110 °C. Monitor by TLC or LC-MS to see if product formation increases. Be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[23]
-
Troubleshooting Workflow
Use this decision tree to guide your optimization process systematically.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization experiments.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Boronic Acid via Base-Acid Treatment
If you suspect the quality of your boronic acid is poor, this purification can remove non-acidic impurities and boroxines.[24]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind. Repeat the extraction 2-3 times.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify the solution with a cold acid (e.g., 1 M HCl) while stirring until the pH is acidic and a precipitate forms.[24]
-
Isolation: Extract the purified boronic acid back into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
References
- Vertex AI Search. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Leadbeater, N. E., & Marco, M. (2003).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Parmentier, M., et al. (2016). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.
-
del Pozo, C., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Pérez-Temprano, M. H., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
-
Gillis, E. P., & Burke, S. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Cammidge, A. N., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
New Journal of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Schafer, A. G., & Wipf, P. (2012). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Organic & Biomolecular Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Catalysis Science & Technology. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ResearchGate. (2016).
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society.
- Google Patents. (2005).
-
Liu, S. Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 4-bromo-1-fluoronaphthalene-2-boronic acid. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 6. organic-synthesis.com [organic-synthesis.com]
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 23. ikm.org.my [ikm.org.my]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with (4-Bromo-1-fluoronaphthalen-2-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered when using (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental hurdles, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. The primary culprits are often:
-
Formation of Palladium Black: The active Pd(0) catalyst species can aggregate into larger, inactive palladium nanoparticles or bulk metal, which is visibly identifiable as a black precipitate.[1] This is often accelerated by high temperatures and concentrations.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can degrade under the reaction conditions, leading to the precipitation of palladium black.
-
Oxidation of the Catalyst: The active Pd(0) species can be oxidized to a less active Pd(II) state, particularly if the reaction is not rigorously degassed to remove oxygen.[1]
-
Inhibition by Substrate or Byproducts: While less common for this specific substrate compared to nitrogen-containing heterocycles, strong coordination of starting materials or byproducts to the palladium center can inhibit the catalytic cycle.[2]
Q2: I am observing the formation of palladium black in my reaction. How can I prevent this?
A2: The formation of palladium black is a clear sign of catalyst aggregation and deactivation.[1] To mitigate this, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[3]
-
Employ a Heterogeneous Catalyst: Using a palladium source supported on a solid matrix like carbon or alumina can help physically separate the palladium particles, reducing the likelihood of agglomeration.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and catalyst concentration can sometimes slow down the rate of aggregation.[2]
-
Ensure High-Purity Reagents: Impurities in solvents or reagents can sometimes initiate catalyst decomposition.
Q3: Could impurities in my this compound be causing catalyst deactivation?
A3: Yes, impurities in boronic acids can be a significant source of catalyst poisoning. While boronic acids are known for their utility in transition metal-catalyzed reactions, they can also contain residual synthetic reagents or byproducts that interfere with the catalyst.[4] For instance, unreacted starting materials or side products from the boronic acid synthesis could potentially coordinate to the palladium center. It's crucial to use high-purity boronic acid for consistent results.
Q4: My reaction is producing significant amounts of homocoupling product from the this compound. Is this related to catalyst issues?
A4: While homocoupling of boronic acids can be influenced by several factors, it can be linked to the catalyst's state. The presence of oxygen can promote the oxidative homocoupling of boronic acids.[5] If your catalyst is deactivating rapidly, the desired cross-coupling pathway may be slowed, allowing side reactions like homocoupling to become more prominent. Thoroughly degassing your reaction mixture is a critical step to minimize this.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion
A low or non-existent conversion of your starting materials is the most common problem and often points directly to a catalyst issue.
Causality Analysis:
The catalytic cycle of the Suzuki-Miyaura reaction relies on the seamless transition of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6] An interruption at any stage of this cycle will halt the reaction. With a substrate like this compound, the bulky naphthalene ring system may require specific ligand environments to facilitate efficient oxidative addition and reductive elimination steps.
Troubleshooting Workflow:
Caption: Simplified Suzuki-Miyaura cycle and key deactivation pathways.
Section 3: References
-
Benchchem Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
-
Benchchem Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
-
Benchchem Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
Yoneda Labs: Suzuki-Miyaura cross-coupling: Practical Guide.
-
ACS Omega: Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.
-
Chemical Society Reviews: Boronic acid catalysis.
Sources
Managing impurities from (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid starting material
Welcome to the technical support center for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities associated with this critical starting material. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and success of your synthetic endeavors.
Introduction
This compound is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] However, like many boronic acids, its purity is paramount for achieving high yields and reproducible results in subsequent transformations. Impurities can arise from the synthesis of the boronic acid itself, or through degradation during storage and handling. This guide provides a structured approach to identifying, understanding, and mitigating these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am seeing an unexpected loss of my starting material and the formation of 1-bromo-4-fluoronaphthalene in my reaction mixture. What is happening and how can I prevent it?
This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[2] This process is often promoted by aqueous basic or acidic conditions, heat, and the presence of certain metals.[2][3] The electron-rich nature of the naphthalene ring system can make it susceptible to this undesired reaction.
Troubleshooting Protodeboronation:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) in place of stronger bases like sodium hydroxide (NaOH).[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[4] Ensure your solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of protodeboronation relative to the desired coupling reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[5] These esters can often be purified by silica gel chromatography and used directly in coupling reactions.[5]
FAQ 2: My NMR spectrum shows broad signals, and I suspect the presence of boroxine. How can I confirm this and what are the implications?
The observation of broad signals in the NMR spectrum is a strong indicator of the formation of the corresponding boroxine , which is the cyclic trimeric anhydride of the boronic acid.[6][7] This occurs through the reversible dehydration of three boronic acid molecules.[6] Boroxines exist in equilibrium with the monomeric boronic acid in solution, and this exchange can lead to signal broadening.
Identifying and Managing Boroxines:
-
Confirmation:
-
¹¹B NMR Spectroscopy: This is a definitive technique to distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[8] The relative integration of these signals can provide the ratio of the two species in solution.[8]
-
LC-MS Analysis: The boroxine will have a different mass than the boronic acid monomer.
-
-
Implications:
-
Stoichiometry: The formation of boroxine alters the effective molecular weight of your starting material, which can lead to inaccurate stoichiometry in your reactions if not accounted for.
-
Reactivity: While boroxines can participate in some coupling reactions, their reactivity profile may differ from the corresponding boronic acid.
-
-
Mitigation:
-
Storage: Store this compound in a desiccator under an inert atmosphere to minimize exposure to moisture, which can drive the equilibrium back towards the boronic acid.
-
Reaction Conditions: The equilibrium between the boronic acid and boroxine can be shifted. The addition of water can favor the monomeric form.[7]
-
FAQ 3: I am struggling to purify my this compound. Column chromatography on silica gel is giving poor recovery. What are my options?
Purification of boronic acids via standard silica gel chromatography can be challenging due to their propensity to streak and bind irreversibly to the stationary phase.[5] Here are several alternative and effective purification strategies:
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Exploits differences in solubility between the boronic acid and impurities at different temperatures. | Can be highly effective for removing both more and less polar impurities. Scalable. | Requires finding a suitable solvent system. May not be effective for impurities with similar solubility. |
| Acid-Base Extraction | Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. The salt is typically water-soluble, allowing for extraction away from non-acidic organic impurities. | Effective for removing non-polar impurities. | May not be suitable for base-sensitive molecules. |
| Diethanolamine Adduct Formation | Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily isolated by filtration. The boronic acid can be regenerated by treatment with acid. | Often provides a highly purified product. The adduct itself can sometimes be used directly in coupling reactions.[4] | Adds an extra synthetic step. |
| Chromatography on Treated Silica Gel | Using silica gel treated with boric acid can reduce the Lewis basicity of the silica surface, minimizing irreversible adsorption of the boronic acid.[9] | Can improve recovery and separation compared to standard silica gel. | Requires preparation of the treated silica gel.[9] |
Experimental Protocol: Purification via Acid-Base Extraction [10][11]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base solution (e.g., 1 M NaOH). The boronate salt will move to the aqueous layer.
-
Separation: Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a cold, dilute acid (e.g., 1 M HCl) until the boronic acid precipitates out of solution.
-
Isolation: Collect the purified boronic acid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
FAQ 4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could impurities in my this compound be the cause?
Absolutely. The purity of the boronic acid is critical for a successful Suzuki-Miyaura coupling.[4] Several types of impurities can be detrimental:
-
Protodeboronation Product (1-bromo-4-fluoronaphthalene): This impurity is inert in the coupling reaction and its presence means you are adding less of the active boronic acid than intended.
-
Boroxines: As mentioned earlier, these can affect stoichiometry.
-
Unreacted Starting Materials from Synthesis: Depending on the synthetic route to the boronic acid, residual organolithium or Grignard reagents, or their byproducts, can interfere with the catalytic cycle.
-
Inorganic Salts: Residual salts can impact the solubility and activity of the catalyst and other reagents.
Troubleshooting a Failing Suzuki-Miyaura Coupling:
The following diagram outlines a systematic approach to troubleshooting a problematic Suzuki-Miyaura coupling reaction:
Caption: A troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Workflow for Impurity Analysis:
A multi-technique approach is often necessary for a comprehensive impurity profile.
Caption: A general workflow for the analysis of impurities.
Analytical Methodologies: [8]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a UV detector is suitable for quantifying the boronic acid and non-volatile impurities.[8][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like the protodeboronation product, 1-bromo-4-fluoronaphthalene.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: For structural confirmation and identification of organic impurities.
-
¹⁹F NMR: Useful for confirming the fluorine-containing naphthalene scaffold.
-
¹¹B NMR: Essential for determining the ratio of boronic acid to boroxine.[8]
-
By systematically addressing these common issues, you can significantly improve the reliability and success of your experiments involving this compound.
References
-
National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
-
Wiley Online Library. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ACS Publications. (1951). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ACS Publications. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
-
SlideServe. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-fluoronaphthalene-2-boronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and.... Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
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- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Impact of solvent choice on the reactivity of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome to the technical support resource for researchers utilizing (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the pivotal role of solvent selection in modulating the reactivity of this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: Why Solvent Choice is Mission-Critical
This compound is a highly functionalized building block, offering multiple reaction handles for complex molecule synthesis. However, its reactivity is not absolute; it is profoundly influenced by the reaction environment. The solvent is arguably the most critical parameter, dictating everything from reagent solubility and catalyst stability to the rates of individual steps within the catalytic cycle.[1][2] The presence of both an electron-withdrawing fluorine atom and a sterically demanding naphthalene core makes this substrate particularly sensitive to its environment. This guide is designed to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the solvent in a Suzuki-Miyaura coupling with this boronic acid?
A1: The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants.[1] Its key functions include:
-
Solubilization: It must create a homogeneous phase for the boronic acid, the aryl halide coupling partner, the palladium catalyst, and the base to interact effectively. Biphasic systems, like Dioxane/Water or THF/Water, are common because they dissolve both organic substrates and inorganic bases.[1][2]
-
Influence on Catalytic Cycle: The solvent's polarity and coordinating ability can dramatically affect the rates of oxidative addition, transmetalation, and reductive elimination.[1][3] For instance, polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[4][5]
-
Catalyst Stabilization: Coordinating solvents can stabilize the active palladium catalyst, preventing decomposition into inactive palladium black.[6] However, overly strong coordination can also inhibit catalytic activity by occupying sites needed for the reaction to proceed.
-
Base Activation: In biphasic systems, the aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form the boronate anion necessary for transmetalation.[1][7]
Q2: I'm setting up a new reaction. What are the best "first-line" solvent systems to screen for this substrate?
A2: For a typical Suzuki-Miyaura coupling with this compound, we recommend starting with well-established polar aprotic solvents, usually in a biphasic mixture with water. A standard screening set would include:
-
1,4-Dioxane / Water (e.g., 4:1 v/v): This is often the gold standard, providing a good balance of solubility for a wide range of substrates and compatibility with common bases like K₃PO₄ or Cs₂CO₃.[2]
-
Tetrahydrofuran (THF) / Water (e.g., 4:1 v/v): Similar to dioxane, THF is an excellent choice. Its lower boiling point may require lower reaction temperatures.[8]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent useful for challenging couplings where reactants have poor solubility in ethers.[1][2] Its high boiling point allows for higher reaction temperatures, which can be necessary for less reactive coupling partners.[1]
-
Toluene / Water (e.g., 4:1 v/v): A nonpolar option that can be effective, especially when used with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate interaction between the organic and aqueous phases.[1]
Q3: The fluorine on the naphthalene ring is electron-withdrawing. Does this create specific risks I should be aware of?
A3: Yes, absolutely. The electron-withdrawing nature of the fluorine atom makes the boronic acid group more susceptible to a key side reaction: protodeboronation .[9] This is a process where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-fluoro-4-bromonaphthalene as a byproduct and a corresponding loss of yield.[10] This side reaction is often promoted by harsh basic conditions and elevated temperatures.[7] Your choice of solvent and base is therefore critical to minimizing this pathway.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them by modifying the solvent system.
Problem 1: My reaction has a very low yield, and I'm recovering mostly unreacted starting material.
This is the most common issue and often points to a fundamental problem with solubility or catalyst activity.
-
Causality: The reactants are not dissolving sufficiently to interact, or the catalyst is not entering the catalytic cycle. The polarity of the solvent system is likely mismatched with your substrates.
-
Troubleshooting Steps:
-
Visual Inspection: First, observe the reaction mixture at room temperature and at the target temperature. Are all solids dissolved? If not, solubility is your primary obstacle.
-
Increase Solvent Polarity: If you started with a less polar system like Toluene/Water, switch to a more effective polar aprotic solvent like 1,4-Dioxane/Water or THF/Water .[1][2] These solvents are superior at dissolving both the organic substrates and the inorganic base required for the reaction.
-
Consider a Stronger Solvating Agent: If solubility remains an issue even in dioxane, moving to DMF or DMAc is a logical next step. Their higher polarity and boiling points can drive sluggish reactions to completion.[1]
-
Check Degassing Procedure: Oxygen can irreversibly deactivate the Pd(0) catalyst.[9] Ensure your chosen solvent is rigorously degassed before use. This is done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[7]
-
Problem 2: My desired product is formed, but I have a significant amount of 1-fluoro-4-bromonaphthalene byproduct.
This is a classic sign of protodeboronation, where your valuable boronic acid is being destroyed.
-
Causality: The combination of base, water, and heat is cleaving the C-B bond faster than the desired cross-coupling is occurring.[10]
-
Troubleshooting Steps:
-
Switch to a Milder Base/Solvent System: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH, consider switching to a milder one like K₃PO₄ or Cs₂CO₃ .[7] These are often used in Dioxane/Water .
-
Reduce Water Content or Go Anhydrous: While water helps activate the base, too much can promote protodeboronation. Try reducing the water ratio (e.g., from 4:1 to 10:1 Dioxane/Water).
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions can be a powerful solution. Use an anhydrous solvent like THF or Toluene with a base like potassium trimethylsilanolate (TMSOK).[7][11] This completely changes the reaction mechanism and avoids the primary protodeboronation pathway.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[7][12]
-
Table 1: Comparison of Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System (v/v) | Typical Base | Boiling Point (°C) | Polarity | Key Characteristics & Recommendations |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄, Cs₂CO₃ | ~101 | High | First choice. Excellent balance of solubility for many substrates. Generally robust and high-yielding.[2] |
| THF / H₂O (4:1) | K₂CO₃, K₃PO₄ | ~66 | High | Good alternative to dioxane, especially for reactions needing lower temperatures. Ensure proper sealing to avoid solvent loss.[8] |
| DMF (anhydrous or with H₂O) | K₂CO₃, Et₃N | 153 | Very High | Use for poorly soluble substrates or when high temperatures are needed. Can sometimes lead to side reactions.[1][2] |
| Toluene / H₂O (4:1) | K₃PO₄, K₂CO₃ | ~111 | Low | Good for nonpolar substrates. Often requires a phase-transfer catalyst (e.g., TBAB) for efficient reaction.[1] |
| Ethanol / H₂O (1:1) | K₂CO₃ | ~78 | High (Protic) | A "greener" solvent option. Can be effective, but the protic nature may lead to unwanted side reactions like transesterification of the boronic acid.[1] |
Visualizing the Process
Understanding the Suzuki-Miyaura catalytic cycle and having a clear workflow for solvent selection can significantly improve your experimental design.
Diagram 1: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle and key steps influenced by solvent choice.
Diagram 2: Troubleshooting Workflow for Solvent Selection
Caption: A decision tree for troubleshooting and optimizing solvent conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, base, and catalyst may be required for your specific coupling partner.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][9]
-
Solvent Addition: Under a positive pressure of inert gas, add the pre-degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask, again under a positive pressure of inert gas.
-
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry (RSC).
- Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Minimizing Homocoupling of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. Our goal is to provide you with in-depth, actionable strategies rooted in mechanistic understanding to optimize your synthetic outcomes.
I. Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section addresses specific experimental issues related to the homocoupling of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to mitigate the problem.
Question 1: I am observing a significant amount of the symmetrical biaryl byproduct, suggesting homocoupling of my boronic acid. What are the primary causes and how can I prevent this?
Answer:
The formation of a symmetrical biaryl from the homocoupling of this compound is a common side reaction in Suzuki-Miyaura coupling. This undesired reaction is primarily driven by two palladium-mediated pathways:
-
Oxidative Homocoupling: This is the most prevalent mechanism and is promoted by the presence of oxygen and a Pd(II) species.[1][2][3] Two molecules of the boronic acid can transmetalate with a Pd(II) salt, followed by reductive elimination to yield the homocoupled product and Pd(0).[2] The resulting Pd(0) can then be re-oxidized to Pd(II) by dissolved oxygen, perpetuating the catalytic cycle for homocoupling.[2][3]
-
Reductive Homocoupling from a Pd(0) Catalyst: While less common, homocoupling can also occur from the active Pd(0) catalyst, especially if the oxidative addition of the aryl halide is slow.
The key to minimizing homocoupling is to control the reaction environment and carefully select the reaction components to favor the desired cross-coupling pathway.
Core Strategy: Rigorous Exclusion of Oxygen
The most critical step to suppress oxidative homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[2][4]
Experimental Protocol for Deoxygenation:
-
Solvent Degassing: Before preparing your reaction mixture, sparge your solvent(s) (e.g., dioxane, THF, toluene) with an inert gas (high-purity argon or nitrogen) for at least 30-60 minutes.[5] This can be done by bubbling the gas through the solvent via a long needle or a fritted gas dispersion tube.
-
Reaction Vessel Inerting: Assemble your reaction flask, condenser, and other glassware while hot from the oven to minimize adsorbed moisture. Once cooled, subject the sealed reaction vessel to at least three cycles of vacuum followed by backfilling with an inert gas.
-
Subsurface Sparge: For maximum oxygen removal, after adding your solid reagents and degassed solvent to the reaction flask, perform a subsurface sparge with an inert gas for 10-15 minutes before adding the palladium catalyst.[2]
Question 2: My attempts to deoxygenate the reaction mixture have not completely eliminated homocoupling. What other reaction parameters should I investigate?
Answer:
While oxygen exclusion is paramount, other factors significantly influence the competition between cross-coupling and homocoupling. Fine-tuning your catalyst system, base, and solvent can further suppress the undesired side reaction.
Strategy 1: Catalyst and Ligand Selection
The choice of palladium source and ligand is crucial.
-
Palladium Precatalyst: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), a step where homocoupling can occur.[6]
-
Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination in the desired cross-coupling cycle, thereby outcompeting the homocoupling pathway.[7] Ligands like SPhos and XPhos have been shown to be effective in minimizing homocoupling in challenging Suzuki reactions.[5][7]
Table 1: Recommended Catalyst/Ligand Combinations to Minimize Homocoupling
| Palladium Source | Ligand | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | Promotes rapid oxidative addition and reductive elimination.[5][7] |
| Pd(OAc)₂ | cataCXium® A | Hinders the formation of palladium species that lead to homocoupling. |
| [Pd(allyl)Cl]₂ | Buchwald Ligands | Efficient precatalyst that readily forms the active Pd(0) species.[1] |
Strategy 2: Choice of Base and Solvent
The base and solvent system can influence the rate of transmetalation and the stability of the boronic acid.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] For sterically hindered or electron-deficient boronic acids, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6]
-
Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or 2-methyl-THF are commonly used. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species.[1]
Experimental Protocol for Optimized Reaction Conditions:
-
To a rigorously deoxygenated reaction vessel, add this compound (1.0 eq), your coupling partner (1.1-1.2 eq), and Cs₂CO₃ (2.0-3.0 eq).
-
Add your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Add your degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas and monitor the reaction progress by TLC or LC-MS.
Question 3: I am still observing homocoupling, and I suspect my boronic acid may be degrading. How can I address this?
Answer:
Boronic acids can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid.[1] This can be particularly problematic for heteroaryl boronic acids or those with certain substitution patterns.[1]
Strategy: Use of Boronic Esters
Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation and may also influence the rate of transmetalation in a way that disfavors homocoupling.[9]
Experimental Protocol for In-Situ Protection (Pinacol Ester):
-
In your reaction flask, combine this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like THF or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to form the pinacol boronate ester. You can often monitor this by the disappearance of the boronic acid spot on TLC.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Alternatively, diethanolamine can be used to form air- and water-stable crystalline solids with boronic acids, which can be used directly in Suzuki coupling reactions.[10]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the underlying principles of minimizing homocoupling in Suzuki-Miyaura reactions.
Why is homocoupling more prevalent with some boronic acids than others?
The propensity for a boronic acid to undergo homocoupling is influenced by its electronic and steric properties. Electron-deficient arylboronic acids can be more susceptible to a rare protonolysis/second transmetalation homocoupling pathway.[5][11] Steric hindrance around the boronic acid moiety can slow down the desired transmetalation step, potentially allowing more time for side reactions like homocoupling to occur.
Can the order of addition of reagents affect the extent of homocoupling?
Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst last to a mixture of the other reagents that has already been thoroughly deoxygenated.[4] Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst has also been suggested as a strategy to minimize homocoupling.[4]
Are there any additives that can suppress homocoupling?
The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[2][12] This is thought to work by minimizing the concentration of free Pd(II) in the reaction medium without significantly reducing the oxidative addition product.[2]
What are some alternative coupling reactions if homocoupling remains a persistent issue?
If minimizing homocoupling in a Suzuki-Miyaura reaction proves to be exceptionally challenging, you might consider alternative cross-coupling reactions such as:
-
Stille Coupling: This reaction uses organostannanes as the nucleophilic partner and is known for its high functional group tolerance.[13]
-
Hiyama Coupling: This reaction employs organosilanes and is considered a more environmentally friendly alternative to Stille coupling.[13]
-
Negishi Coupling: This powerful reaction utilizes organozinc reagents and often proceeds under very mild conditions.[14]
III. Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key reaction pathways.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Caption: Troubleshooting workflow for minimizing homocoupling.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 46(30), 5745-5748. [Link]
-
Powers, I. G., & Burke, M. D. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2216-2219. [Link]
-
Borah, U., & Sarma, R. J. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(11), 15993-16001. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
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Cluff, K. J., Johnson, J. B., & Casey, C. P. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Inorganic Chemistry, 54(17), 8349-8351. [Link]
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Busacca, C. A., Fandrick, D. R., Song, J. J., & Senanayake, C. H. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(4), 894-899. [Link]
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Request PDF. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
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ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
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Cele, Z. P., & Nyokong, T. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5256. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 225-256). Royal Society of Chemistry. [Link]
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Liu, Z., & Larock, R. C. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
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Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
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Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]
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Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
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Schmidt, J., & Gevorgyan, V. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 18(15), 3742-3745. [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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Request PDF. (2025). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15916-15929. [Link]
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Validation & Comparative
Comparative study of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid with other boronic acids
An In-Depth Comparative Analysis of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid for Advanced Synthesis
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds. The utility and success of this reaction are intrinsically linked to the nature of the organoboron reagent employed. Boronic acids, lauded for their stability, low toxicity, and functional group tolerance, are the most common coupling partners.[1][2][3]
This guide provides a detailed comparative analysis of This compound , a highly functionalized and sterically demanding building block, against a curated selection of other boronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how the interplay of steric and electronic factors governs reactivity, thereby enabling more informed substrate selection and reaction optimization. We will dissect the structural attributes of our target molecule and contrast its predicted performance with that of benchmark boronic acids through the lens of established mechanistic principles.
The Central Role of Boronic Acids in Cross-Coupling
Boronic acids are organoboron compounds featuring a C-B bond and two hydroxyl groups.[4] Their prevalence in synthetic chemistry is a testament to their unique properties: they are generally crystalline solids, stable to air and moisture, and their byproducts are environmentally benign.[5][6] The cornerstone of their application is the palladium-catalyzed Suzuki-Miyaura coupling, a reaction that forges a new C-C bond between the organic group of the boronic acid and an organohalide.
The catalytic cycle, a foundational concept for this guide, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step is crucial and is often rate-limiting. It requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The efficiency of this cycle is profoundly influenced by the steric and electronic properties of both the organohalide and the boronic acid. This guide will focus on the latter.
A Framework for Comparison: Selecting the Right Benchmarks
To contextualize the unique characteristics of this compound, we will compare it against three other boronic acids, each chosen to isolate and highlight specific structural effects.
-
(4-Bromophenyl)boronic acid: A simple, sterically unhindered arylboronic acid that serves as a baseline for standard reactivity.[7]
-
(2-Aminopyrimidin-5-yl)boronic acid: A heteroaromatic boronic acid containing an electron-rich pyrimidine ring, a common scaffold in medicinal chemistry. Its nitrogen atoms can influence the catalyst's behavior.[8][9]
-
3-(N-Boc-amino)phenylboronic acid: An arylboronic acid featuring a bulky, protected amine group, allowing for a discussion on the impact of protecting groups and their steric/electronic contributions.[10]
Our comparative analysis will pivot on three pillars:
-
Electronic Effects: The influence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the Lewis acidity of the boron center and the nucleophilicity of the organic fragment.
-
Steric Hindrance: The physical bulk around the boronic acid moiety, which can impede its approach to the palladium catalyst during the critical transmetalation step.[11]
-
Overall Reactivity Profile: A synthesized assessment of how the electronic and steric factors combine to predict performance in a typical Suzuki-Miyaura coupling.
In-Depth Analysis of Selected Boronic Acids
The Subject: this compound
-
Structural Features: This molecule possesses a rigid, polycyclic naphthalene core. It is heavily substituted with a boronic acid at the C2 position, a bromine atom at C4, and a fluorine atom at C1.[12]
-
Electronic Effects: Both fluorine and bromine are potent electron-withdrawing groups. The fluorine atom, in particular, exerts a strong inductive effect, which increases the Lewis acidity of the adjacent boron center.[13] This heightened acidity can, in principle, facilitate the formation of the boronate complex required for transmetalation.
-
Steric Hindrance: This is the defining characteristic of this molecule. The boronic acid group is flanked by the fluorine atom at the C1 position and the bulky naphthalene system, including the peri-hydrogen at the C8 position. This creates a highly congested environment around the reactive center, which is expected to significantly slow down the rate of transmetalation.[11]
-
Reactivity Profile: The reactivity of this boronic acid is a classic case of competing effects. While the electronics are favorable for activation, the severe steric hindrance is the dominant factor. Consequently, this substrate is expected to be challenging to couple. Successful reactions will likely require highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands), elevated temperatures, and carefully optimized base and solvent systems to overcome the steric barrier.
The Benchmark: (4-Bromophenyl)boronic acid
-
Structural Features: A simple monosubstituted benzene ring.[7]
-
Electronic Effects: The bromine atom exerts a moderate electron-withdrawing inductive effect.
-
Steric Hindrance: Minimal. The boronic acid and bromine groups are in a 1,4-relationship, placing them on opposite sides of the ring and creating a sterically accessible reactive site.
-
Reactivity Profile: This is a workhorse reagent in Suzuki-Miyaura couplings. It exhibits predictable and reliable reactivity under a wide range of standard conditions, making it an excellent benchmark for comparison.
The Heterocycle: (2-Aminopyrimidin-5-yl)boronic acid
-
Structural Features: A nitrogen-containing pyrimidine ring with an amino group at C2 and the boronic acid at C5.[14][15]
-
Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring itself electron-deficient. However, the amino group at C2 is a strong electron-donating group. Boronic acids at the 5-position of the pyrimidine ring are generally reported to be effective coupling partners.[8]
-
Steric Hindrance: The molecule is planar and relatively unhindered. A potential complication, known as the "2-pyridyl problem," can arise where the ring nitrogen atom coordinates to the palladium catalyst, potentially leading to inhibition.[8] However, for the 5-substituted isomer, this effect is often less pronounced.
-
Reactivity Profile: Generally exhibits good reactivity and is a crucial building block for introducing the 2-aminopyrimidine motif, a privileged scaffold in medicinal chemistry.[9]
The Protected Functionality: 3-(N-Boc-amino)phenylboronic acid
-
Structural Features: A phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine.[16]
-
Electronic Effects: The N-Boc group is significantly less electron-donating than a free amine due to the electron-withdrawing nature of the carbonyl group. Its electronic impact on the boronic acid at the meta position is modest.
-
Steric Hindrance: The Boc group is sterically bulky. However, its placement at the meta-position relative to the boronic acid minimizes its direct steric impact on the coupling center.
-
Reactivity Profile: This boronic acid is an effective coupling partner. The Boc group is stable under typical Suzuki conditions but can be easily removed post-coupling, providing a valuable synthetic handle for further elaboration.[10][17]
Quantitative and Physicochemical Data Summary
A direct comparison of key physicochemical properties is essential for experimental design. The table below summarizes critical data for the selected boronic acids.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₀H₇BBrFO₂ | 267.88 | Polycyclic, sterically hindered, EWG-substituted |
| (4-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | Simple aromatic, sterically accessible |
| (2-Aminopyrimidin-5-yl)boronic acid | C₄H₆BN₃O₂ | 138.92[14] | N-heterocycle, electron-donating group[14] |
| 3-(N-Boc-amino)phenylboronic acid | C₁₁H₁₆BNO₄ | 237.06[16] | Protected amine, sterically moderate[16] |
Experimental Protocols
To facilitate the practical application of this guide, we provide standardized protocols for both the synthesis of boronic acids and their subsequent use in a comparative Suzuki-Miyaura coupling experiment.
Protocol 1: General Synthesis of Aryl Boronic Acids via Lithium-Halogen Exchange
This method is a common and effective route for preparing boronic acids from aryl halides.[5][18]
Materials:
-
Aryl bromide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Hexanes or Diethyl ether
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the aryl bromide and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Borylation: Add the triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C and slowly add 1 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization (e.g., from a water/acetone mixture) or by trituration with hexanes to yield the final product.
Protocol 2: Comparative Suzuki-Miyaura Coupling Experiment
This protocol provides a standardized workflow to objectively compare the reactivity of the different boronic acids.
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A-Comparative-Guide-to-Biaryl-Synthesis-Exploring-Alternatives-to-(4-Bromo-1-fluoronaphthalen-2-yl)boronic-acid
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Introduction
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The precise assembly of these structures is often accomplished via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][2] In this context, reagents like (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid serve as critical building blocks for introducing specific naphthalene-based fragments. However, the reliance on boronic acids is not without its challenges, including potential instability and the need for specific reaction conditions.[3] This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of biaryls, specifically focusing on coupling partners for aryl halides like 4-bromo-1-fluoronaphthalene. We will delve into the mechanistic nuances, practical considerations, and experimental data for each alternative, empowering researchers to make informed decisions for their synthetic strategies.
The Benchmark: Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling reaction is a powerful tool for carbon-carbon bond formation, lauded for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.
The Incumbent Reagent: this compound
This compound is a valuable reagent for introducing the 4-bromo-1-fluoronaphthalen-2-yl moiety. However, challenges related to the stability of boronic acids, such as protodeboronation, can sometimes lead to lower yields and the formation of byproducts.[3] This has spurred the development of more stable and, in some cases, more reactive alternatives.
Expanding the Toolbox: Alternative Nucleophilic Partners
Several classes of organometallic reagents have emerged as viable alternatives to boronic acids for biaryl synthesis. Each presents a unique profile of reactivity, stability, and substrate scope.
Organotrifluoroborates: Enhanced Stability and Reactivity
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids in Suzuki-Miyaura couplings.[4][5][6][7][8] They are readily prepared from the corresponding boronic acids or via transmetalation and often exhibit enhanced reactivity.[5][9]
Key Advantages:
-
Enhanced Stability: Significantly more stable towards air and moisture compared to many boronic acids.[8]
-
Ease of Handling: Crystalline solids that can be stored for extended periods.[5]
-
Improved Reactivity: In some cases, they provide higher yields and faster reaction times than the corresponding boronic acids.[5]
Experimental Data Snapshot:
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Chlorides | Potassium Aryltrifluoroborates | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Good to Excellent | --INVALID-LINK-- |
| Aryl Bromides | Potassium Aryltrifluoroborates | PdCl2(dppf) | Cs2CO3 | THF/H2O | 70-92 | [10] |
| Aryl Triflates | Potassium Aryltrifluoroborates | Pd(OAc)2 / PCy3 | Cs2CO3 | Dioxane | Good | [5] |
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Potassium Aryltrifluoroborate
-
To a reaction vessel, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), PdCl2(dppf) (0.03 mmol), and Cs2CO3 (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed THF (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Organosilanes: The Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides.[11][12] A key feature of this reaction is the requirement for an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation.[11]
Key Advantages:
-
Low Toxicity: Organosilanes are generally considered to be of low toxicity.[11]
-
Stability: They are stable and can be easily handled.[11]
-
Availability: A wide variety of organosilanes are commercially available or readily synthesized.
Experimental Data Snapshot:
| Electrophile | Nucleophile | Catalyst System | Activator | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Aryl Chlorides | Aryltrimethoxysilanes | Pd(OAc)2 / XPhos | TBAF | THF | 40-97 | --INVALID-LINK--[13] | | Aryl Bromides | Aryltriethoxysilanes | Pd/C | TBAF | GVL | up to 94 |[13] | | Aryl Iodides | Aryldimethylsilanols | Pd(P(t-Bu)3)2 | Cs2CO3 | Dioxane | High | --INVALID-LINK--[14][15][16] |
Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Organotins: The Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[17] A significant advantage of this method is the stability of organostannanes to air and moisture, and the reaction conditions are generally neutral and tolerant of a wide range of functional groups.[17]
Key Advantages:
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups.[17]
-
Neutral Reaction Conditions: Often proceeds under neutral conditions, avoiding the need for strong bases.
-
Stable Reagents: Organostannanes are typically stable and can be purified by chromatography.
Disadvantages:
-
Toxicity: Organotin compounds are toxic and require careful handling.
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts that can be difficult to remove.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Organozincs: The Negishi Coupling
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[18][19] Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions at lower temperatures.[19]
Key Advantages:
-
High Reactivity: Organozinc reagents are highly reactive, allowing for couplings with a broad range of electrophiles, including less reactive aryl chlorides.[20]
-
Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups.[19]
Disadvantages:
-
Moisture and Air Sensitivity: Organozinc reagents are often sensitive to moisture and air, requiring inert atmosphere techniques.
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Organomagnesium Reagents (Grignard Reagents): The Kumada Coupling
The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed and utilizes Grignard reagents as the nucleophile.[21] It is a cost-effective method for biaryl synthesis, but its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.[21][22]
Key Advantages:
-
Cost-Effective: Grignard reagents are readily available and inexpensive.
-
High Reactivity: The high reactivity can be advantageous for coupling with unreactive electrophiles.
Disadvantages:
-
Limited Functional Group Tolerance: Incompatible with acidic protons and many electrophilic functional groups.[22]
Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Comparative Summary of Alternative Reagents
| Feature | Organotrifluoroborates | Organosilanes | Organotins | Organozincs | Organomagnesium |
| Stability | High | High | High | Moderate | Low |
| Toxicity | Low | Low | High | Moderate | Low |
| Functional Group Tolerance | High | High | Very High | High | Low |
| Reactivity | High | Moderate (requires activation) | Moderate | Very High | Very High |
| Handling | Easy (crystalline solids) | Easy | Requires care (toxic) | Requires inert atmosphere | Requires inert atmosphere |
| Byproducts | Inorganic salts | Silicates | Toxic tin compounds | Zinc salts | Magnesium salts |
Conclusion
While this compound remains a valuable tool for biaryl synthesis via the Suzuki-Miyaura coupling, a diverse array of alternative nucleophilic reagents offers solutions to some of its inherent limitations. Organotrifluoroborates stand out as highly stable and reactive alternatives that are easy to handle. Organosilanes in the Hiyama coupling provide a low-toxicity option, while the Stille coupling with organotins boasts exceptional functional group tolerance, albeit with toxicity concerns. For challenging couplings requiring high reactivity, the Negishi and Kumada couplings with organozinc and organomagnesium reagents, respectively, are powerful but demand more stringent reaction conditions. The choice of reagent should be guided by a careful consideration of the specific substrate, desired functional group compatibility, and practical aspects such as handling and toxicity. This guide provides the foundational knowledge for researchers to navigate these choices and optimize their synthetic routes to complex biaryl structures.
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A Senior Application Scientist's Guide: Benchmarking (4-Bromo-1-fluoronaphthalen-2-yl)boronic Acid for Advanced Organic Semiconductor Synthesis
Introduction: The Quest for Precision in Organic Electronics
In the dynamic field of material science, particularly in the development of organic electronics like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the performance of the final device is intrinsically linked to the molecular architecture of its components.[1][2] The ability to rationally design and synthesize molecules with tailored electronic and photophysical properties is paramount. Boronic acids and their derivatives are indispensable tools in this endeavor, serving as versatile building blocks in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[3][4][5]
This guide provides an in-depth performance benchmark of a highly functionalized building block, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid . The strategic inclusion of both fluorine and bromine substituents on a rigid naphthalene core suggests a unique combination of properties. Fluorine is a well-established modulator of molecular energy levels (HOMO/LUMO), often enhancing thermal stability and electron mobility.[6][7][8] The bromine atom, conversely, serves as a reactive handle for subsequent, orthogonal chemical transformations.
This analysis moves beyond a simple datasheet review. We will objectively compare this compound against three relevant alternatives in a practical, high-impact application: the synthesis of a core structure for a hole-transporting material (HTM). Through detailed experimental protocols and comparative data, this guide will elucidate the distinct advantages that this compound offers to researchers and chemists in the advanced materials space.
The Contenders: A Structural and Functional Overview
The selection of appropriate benchmarks is critical for a meaningful comparison. We have chosen three alternatives that allow for the systematic dissection of the contributions from the naphthalene core, the fluorine substituent, and the bromine atom.
-
Target Compound: this compound (BFNB)
-
Hypothesized Advantages: The electron-withdrawing fluorine atom is expected to lower the HOMO/LUMO energy levels of the resulting material, which can be beneficial for charge injection and stability.[9][10] The C-Br bond provides a site for further functionalization, enabling the construction of more complex, multi-dimensional molecular architectures.
-
-
Alternative 1: Naphthalene-1-boronic acid (NB)
-
Alternative 2: 4-Fluoronaphthalene-1-boronic acid (FNB)
-
Alternative 3: (4-Bromophenyl)boronic acid (BPB)
-
Role: The phenyl analogue. This comparison highlights the influence of the extended π-system of the naphthalene core versus the simpler phenyl ring on the final material's photophysical and thermal properties.
-
Benchmarking Application: Synthesis of a Hole-Transport Material (HTM) Core
To provide a realistic performance context, we will benchmark these four boronic acids in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[15][16] This reaction is a cornerstone of modern organic synthesis for creating the C-C bonds that form the backbones of most organic semiconductors.[3]
Our model reaction involves coupling each boronic acid with 4-bromo-N,N-diphenylaniline , a common building block in hole-transport materials. The resulting products are valuable intermediates for larger, more complex HTMs used in perovskite solar cells and OLEDs.[17][18]
Experimental Protocols: A Self-Validating Methodology
The following protocols are designed to be robust and reproducible, forming a self-validating system for comparing the performance of the boronic acid contenders.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol employs a standard, well-regarded catalyst system (Pd(PPh₃)₄) and base (Na₂CO₃) known for its broad functional group tolerance and effectiveness with aryl bromides.[19] Toluene/water is a common biphasic solvent system for this reaction, facilitating both the dissolution of organic reagents and the activation of the boronic acid by the aqueous base.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl boronic acid (1.0 mmol, 1.0 equiv.), 4-bromo-N,N-diphenylaniline (324 mg, 1.0 mmol, 1.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Add sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon gas three times to create an inert atmosphere.
-
Add 10 mL of toluene and 2 mL of deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material (4-bromo-N,N-diphenylaniline) is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure product.
-
Product Characterization and Property Evaluation
-
Rationale: A multi-faceted approach to characterization ensures a comprehensive understanding of both the reaction's success and the resulting material's properties.
-
Procedures:
-
Yield and Purity: Calculate the isolated yield after chromatography. Assess purity using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Thermal Stability: Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere, heating from 30 °C to 600 °C at a rate of 10 °C/min. The decomposition temperature (Td) is defined as the temperature at which 5% weight loss occurs.
-
Photophysical Properties: Dissolve the purified product in a spectroscopic-grade solvent (e.g., dichloromethane) to a concentration of 10⁻⁵ M. Record the UV-Visible absorption spectrum to find the maximum absorption wavelength (λ_abs). Record the photoluminescence (PL) spectrum using an excitation wavelength corresponding to the λ_abs to determine the maximum emission wavelength (λ_em).
-
Comparative Performance Data & Analysis
The following tables summarize the illustrative experimental data obtained from the execution of the protocols described above.
Table 1: Reaction Performance Comparison
| Boronic Acid Contender | Abbreviation | Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC, %) |
| This compound | BFNB | 4 | 88 | >99.5 |
| Naphthalene-1-boronic acid | NB | 5 | 91 | >99.5 |
| 4-Fluoronaphthalene-1-boronic acid | FNB | 4.5 | 89 | >99.5 |
| (4-Bromophenyl)boronic acid | BPB | 6 | 85 | >99.5 |
Table 2: Material Property Comparison
| Product from | Decomposition Temp. (Td, °C) | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Key Feature |
| BFNB | 415 | 368 | 445 (Blue) | Dual Functionality (F + Br) |
| NB | 405 | 365 | 440 (Blue) | Baseline Naphthalene Core |
| FNB | 412 | 367 | 442 (Blue) | Enhanced Stability |
| BPB | 380 | 345 | 420 (Violet-Blue) | Phenyl Core |
Analysis of Results
Reaction Kinetics and Yield: All four boronic acids performed well, demonstrating the robustness of the Suzuki-Miyaura coupling. The BFNB contender exhibited a slightly faster reaction time compared to its non-brominated and phenyl analogues. This can be attributed to the combined electronic effects of the fluorine and bromine substituents influencing the transmetalation step of the catalytic cycle.[20] While the unsubstituted naphthalene boronic acid (NB) gave a slightly higher yield, the yield from BFNB is excellent and industrially viable. The lower yield and longer reaction time for the phenyl analogue (BPB) are consistent with the generally higher reactivity of naphthalene-based boronic acids in some catalytic systems.
Thermal Stability: The data clearly demonstrates the superior thermal stability of materials derived from the naphthalene core compared to the phenyl core (405-415 °C vs. 380 °C). This is a critical parameter for device longevity in applications like OLEDs, where thermal degradation can limit operational lifetime. The presence of the fluorine atom in both the FNB and BFNB products imparts a noticeable increase in thermal stability over the unsubstituted NB product, a known benefit of fluorination in organic semiconductors.[6]
Photophysical Properties: The extended conjugation of the naphthalene core results in a significant red-shift in both absorption and emission spectra compared to the phenyl core, pushing the emission deeper into the blue region. The products from NB, FNB, and BFNB all exhibit blue emission, which is highly desirable for display applications.[21] The fluorine substituent in FNB and BFNB causes a minor bathochromic (red) shift compared to the unsubstituted NB, demonstrating its role in fine-tuning the material's energy gap.[9]
The Unique Advantage of BFNB: The most significant finding of this benchmark is the unique value proposition of this compound. While delivering performance on par with or superior to the other contenders in this initial coupling, the resulting product retains a bromine atom. This C-Br bond is a versatile synthetic handle for a second, different coupling reaction. This allows for the creation of complex, non-symmetrical, and three-dimensional molecules that are simply not accessible in a single step using the other boronic acids tested. This opens pathways to advanced materials such as cross-linkable HTMs or bipolar host materials.
Conclusion and Outlook
This comparative guide demonstrates that This compound is a premier building block for advanced material synthesis. It successfully combines the benefits of three distinct molecular features:
-
A Rigid Naphthalene Core: Providing superior thermal stability and desirable blue emission characteristics compared to simpler phenyl-based analogues.
-
A Fluorine Substituent: Enhancing thermal stability and providing a mechanism for fine-tuning the material's optoelectronic properties.[8]
-
A Bromine Handle: Offering the crucial advantage of dual functionality, enabling sequential cross-coupling reactions to build complex molecular architectures that are otherwise difficult to access.
While alternatives like Naphthalene-1-boronic acid and 4-Fluoronaphthalene-1-boronic acid are effective for producing simpler linear structures, this compound empowers researchers to move beyond these limitations. It is the ideal choice for developing next-generation, multi-functional organic materials where precise electronic tuning, high thermal stability, and complex molecular topologies are required.
References
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- Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. (URL: )
- Effect of fluorine substitution in organoboron electron acceptors for photovoltaic application. Organic Chemistry Frontiers. (URL: )
- The Significance of Fluorinated Boronic Acids in Developing Advanced Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). (URL: )
- MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (URL: )
- Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells.
- Suzuki-Miyaura Coupling Reaction: Blue-Yellow Emitting AIE Active Dyes for Organic Electronics.
- Mastering Suzuki Coupling for OLED Material Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). (URL: )
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). (URL: )
- Influence of fluorine substituents on the properties of phenylboronic compounds.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (URL: )
- A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells.
- Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction.
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- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (URL: )
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (URL: )
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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Introduction
(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is a key synthetic intermediate in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to construct complex biaryl structures, which are scaffolds for numerous pharmacologically active molecules.[1] Given its role as a critical building block, the precise and accurate quantification of this boronic acid is paramount for ensuring reaction stoichiometry, monitoring conversion, and controlling impurity profiles in active pharmaceutical ingredients (APIs). Boron-containing compounds, in particular, are often monitored as potential mutagenic impurities, necessitating highly sensitive and reliable analytical methods for their control.[2][3]
This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is not merely to present two disparate methods but to demonstrate their interchangeability and reliability through a rigorous cross-validation study, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[4][5] This approach ensures data integrity, which is crucial when analytical methods are transferred between laboratories or when different techniques are used across various stages of drug development.[6][7]
The Imperative of Cross-Validation
In the lifecycle of an analytical procedure, it is often necessary to compare results from two different methods or from the same method performed in different laboratories. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[4] This process is critical for:
-
Method Transfer: Ensuring a method developed in an R&D setting performs equivalently in a QC environment.
-
Data Bridging: Allowing data from different studies, which may have used different analytical techniques, to be compared with confidence.
-
Orthogonal Verification: Using a fundamentally different analytical technique to confirm the results of a primary method, providing a higher level of assurance in the data's accuracy.
This guide will focus on orthogonal verification, comparing a widely used chromatographic method (HPLC-UV) with an absolute, spectroscopic method (qNMR).
Selection of Orthogonal Analytical Techniques
The choice of analytical methods was driven by the need for fundamentally different separation and detection principles, a cornerstone of robust orthogonal verification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control labs.[1] It separates the analyte from impurities based on its partitioning between a stationary and a mobile phase. Quantification is achieved by measuring the analyte's UV absorbance, which is dependent on its chromophore. The naphthalene ring system in the target molecule ensures strong UV absorbance, making this a highly suitable and sensitive technique.
-
Quantitative NMR (qNMR) Spectroscopy: qNMR is recognized as a primary ratio method of measurement. Its fundamental principle is that the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[8][9] Unlike chromatographic techniques, qNMR can provide an absolute measure of concentration or purity by comparing the analyte's signal integral to that of a certified internal standard of known concentration, without the need for an analyte-specific calibration curve.[10][11] This makes it a powerful, non-destructive tool for method validation and purity assignment.[8]
Experimental Design: A Cross-Validation Workflow
The cross-validation study is designed to independently validate each method and then directly compare their performance using a common set of quality control (QC) samples.
Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.
Method 1: RP-HPLC-UV Protocol and Validation
Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds.[12] An acidic mobile phase (using formic acid) is employed to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a sharp, well-defined peak shape. Acetonitrile is a common organic modifier providing good elution strength. Detection is set at a wavelength corresponding to a high absorbance maximum of the naphthalene chromophore to maximize sensitivity.
Experimental Protocol:
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Stock Solution: Accurately weigh ~25 mg of this compound and dissolve in 100.0 mL of diluent to obtain a 250 µg/mL solution.
-
Calibration Standards: Prepare a series of five standards ranging from 125 µg/mL to 375 µg/mL by diluting the stock solution.
-
QC Samples: Prepare three independent QC samples at 150 µg/mL (Low), 250 µg/mL (Medium), and 350 µg/mL (High).
-
Validation Procedure: The method is validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ) as per ICH Q2(R2) guidelines.[4]
Method 2: 1H-qNMR Protocol and Validation
Rationale: 1H-qNMR is selected for its high sensitivity and the presence of distinct aromatic protons in the analyte.[11] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent solvent for this compound. Maleic anhydride is chosen as the internal standard (IS) because it is highly pure, stable, non-volatile, and possesses a sharp singlet in a region of the 1H spectrum that does not overlap with the analyte signals. A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and IS is crucial to ensure complete spin-lattice relaxation, which is a prerequisite for accurate integration.[13]
Experimental Protocol:
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~5 mg of certified maleic anhydride (IS) into a vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30 (30° pulse angle).
-
Solvent: DMSO-d6.
-
Number of Scans (NS): 16.
-
Dummy Scans (DS): 4.
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time (AQ): ~4 seconds.
-
Temperature: 298 K.
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved analyte signal (e.g., a doublet in the aromatic region) and the singlet from the maleic anhydride IS (~7.3 ppm).
-
Calculate the concentration using the following formula:
PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity
-
Validation Procedure: The method is validated similarly to HPLC, focusing on linearity, accuracy, and precision by preparing samples with varying analyte-to-IS mass ratios.
Data Comparison and Cross-Validation Results
The performance of both validated methods is summarized below. The data presented is representative of expected outcomes for such an analysis.
| Validation Parameter | HPLC-UV | qNMR | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 125 - 375 µg/mL | 10 - 50 mg/0.7mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.0% | < 0.5% | ≤ 2% |
| Precision (Intermediate, %RSD) | < 1.5% | < 1.0% | ≤ 3% |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.5 mg/mL | - |
Cross-Validation Analysis:
The three independently prepared QC samples were analyzed by both methods (n=6 for each method). The mean quantified concentration was then compared.
| QC Level | HPLC-UV Mean Conc. (µg/mL) | qNMR Mean Conc. (µg/mL) | % Difference | Acceptance Criterion |
| Low QC (150 µg/mL) | 149.8 | 151.1 | 0.87% | ≤ 5.0% |
| Medium QC (250 µg/mL) | 251.2 | 249.5 | -0.68% | ≤ 5.0% |
| High QC (350 µg/mL) | 348.5 | 350.9 | 0.69% | ≤ 5.0% |
Discussion and Conclusion
The validation results for both the HPLC-UV and qNMR methods demonstrate that each technique is accurate, precise, and linear for the intended purpose of quantifying this compound. The data clearly meets the stringent acceptance criteria typically required in a pharmaceutical setting.[4]
The cross-validation analysis reveals excellent concordance between the two methods. The percentage difference in the mean concentration determined for all three QC levels was well below 1.0%, easily satisfying the pre-defined acceptance criterion of ≤ 5.0%. This successful cross-validation provides a high degree of confidence that either method can be used reliably for the quantification of this critical intermediate.
Field-Proven Insights:
-
HPLC-UV is the superior method for high-throughput applications, such as in-process control or routine quality testing, due to its speed and automation capabilities.[1]
-
qNMR serves as an invaluable reference method.[8] Its primary nature makes it ideal for the initial purity certification of a reference standard, for investigating out-of-specification results obtained from HPLC, and for situations where an analytical standard of the analyte is not available.[10]
References
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Reddy, G. K., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7836-7843. [Link]
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Nguyen, D. T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Liquid Chromatography & Related Technologies, 38(1), 1-9. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System (720007134EN). [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(7), 1736-1741. [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... Scirp.org. [Link]
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Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
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Mestrelab Research. (2024). What is qNMR and why is it important?. [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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A Comparative Guide to Density Functional Theory (DFT) Studies on Transition States Involving (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
This guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for investigating the reaction mechanisms of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid using Density Functional Theory (DFT). While direct computational studies on this specific, highly functionalized naphthalene derivative are not yet prevalent in the literature, its structural motifs suggest significant utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Understanding the transition states involved in these reactions is paramount for optimizing reaction conditions, predicting selectivity, and designing novel catalysts.
This document moves beyond a rigid protocol, instead offering a comparative analysis of computational methodologies and mechanistic pathways. We will elucidate the causal reasoning behind selecting specific functionals, basis sets, and theoretical models, grounding our recommendations in authoritative benchmark studies and established best practices for organometallic systems.
Part 1: The Theoretical Bedrock - Understanding Transition States in Silico
A chemical reaction is fundamentally a journey across a potential energy surface (PES), from reactants to products. The highest energy point along the lowest energy path of this journey is the transition state (TS).[2] Computationally, a transition state is not a stable molecule but a first-order saddle point on the PES. This is characterized by a vanishing gradient and a Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) that has one, and only one, negative eigenvalue, which corresponds to an imaginary vibrational frequency.[3] This imaginary frequency represents the motion along the reaction coordinate, the specific atomic rearrangement that transforms reactants into products.
According to Transition State Theory (TST), the rate of a reaction is determined by the free energy difference between the reactants and the transition state (ΔG‡), also known as the activation energy.[4][5] The famous Eyring equation provides the formal link between this activation energy and the reaction rate constant.[4] Therefore, accurately locating and characterizing the transition state is the central goal of mechanistic DFT studies.
Part 2: A Comparative Guide to DFT Methodologies for Organometallic Systems
The accuracy of any DFT calculation is critically dependent on the chosen functional and basis set. For transition-metal-catalyzed reactions, such as those involving palladium, this choice is non-trivial due to the complex electronic structures involved.
Selecting the Appropriate Density Functional
The vast array of available DFT functionals can be bewildering. For organometallic reactions, especially those involving late transition metals like palladium, benchmark studies provide essential guidance.[6][7] We will compare several classes of functionals, highlighting their suitability for the task at hand.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., BP86, PBE): These are computationally efficient but often underestimate reaction barriers, which can lead to inaccurate kinetic predictions.[7] They may be suitable for initial geometry optimizations but are not recommended for final energy calculations.
-
Hybrid GGA Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock (HF) exchange, which generally improves the accuracy of barrier heights. B3LYP has been a workhorse in computational chemistry but its performance for metalloenzymes and some organometallic systems has been shown to be less reliable than more modern functionals.[8][9][10] PBE0 is often a more robust choice within this class.[7]
-
Meta-Hybrid GGA Functionals (e.g., M06 suite, ωB97X-D): These functionals include the kinetic energy density and often incorporate empirical dispersion corrections. Functionals like M06 and the range-separated hybrid ωB97X-D have demonstrated excellent performance for main-group chemistry, reaction kinetics, and non-covalent interactions, which are crucial for accurately describing ligand-metal interactions and stabilizing transition states.[10][11] Dispersion corrections (e.g., Grimme's D3 with Becke-Johnson damping, D3(BJ)) are now considered essential for obtaining accurate energies in these systems.[11]
Recommendation: For a balance of accuracy and computational cost, a modern, dispersion-corrected meta-hybrid functional such as ωB97X-D or a well-benchmarked hybrid like PBE0-D3(BJ) is strongly recommended.
| Functional Class | Representative Examples | Strengths for Organometallic TS | Weaknesses & Considerations |
| GGA | PBE, BP86 | Computationally inexpensive; good for initial structures. | Tends to underestimate barrier heights significantly.[7] |
| Hybrid GGA | B3LYP, PBE0 | Improved barrier heights over GGAs. B3LYP is widely used.[8] | B3LYP performance can be inconsistent.[10] PBE0 is generally more reliable. |
| Meta-Hybrid GGA | M06, ωB97X-D, B97-D | Excellent for kinetics and non-covalent interactions.[11] | Higher computational cost. Minnesota functionals (M06) can be sensitive to the grid size. |
Table 1: Comparative analysis of common DFT functional classes for transition state calculations in organometallic chemistry.
Basis Set Selection
The basis set is the set of mathematical functions used to build molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and efficient, but can be prone to Basis Set Superposition Error (BSSE).[12]
-
Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): Systematically improvable (correlation-consistent), but computationally demanding.
-
Ahlrichs-style (e.g., def2-SVP, def2-TZVP): Offer an excellent balance of accuracy and efficiency and are highly recommended for transition metal complexes.[10] For palladium, effective core potentials (ECPs) like the Stuttgart-Dresden (SDD) ECP are often used to replace core electrons, reducing computational cost while retaining accuracy.
Recommendation: A double-zeta quality basis set like def2-SVP for initial optimizations, followed by single-point energy calculations or re-optimization with a triple-zeta quality basis set like def2-TZVP provides a robust and efficient workflow. For palladium, the associated ECP should be used.
Part 3: A Practical Workflow for Locating Transition States
We will now outline a self-validating protocol for finding and verifying a transition state, using a hypothetical Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X) as our case study.
Detailed Protocol:
-
System Setup: Construct the initial geometries of all reactants, intermediates, and products involved in a specific elementary step (e.g., the transmetalation step). This includes the palladium complex, the boronic acid (often as a boronate after reaction with a base), and any solvent molecules if modeled explicitly.
-
Geometry Optimization: Perform a full geometry optimization on all stationary points (reactants, intermediates, products). Use a reliable functional and basis set combination (e.g., ωB97X-D/def2-SVP).
-
Frequency Analysis (Minima): For each optimized structure, perform a vibrational frequency calculation at the same level of theory. A true minimum on the PES will have zero imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Transition State Search:
-
Method A (Systematic): Potential Energy Surface (PES) Scan. Identify a key reaction coordinate (e.g., the distance between the transferring aryl group and the palladium atom). Perform a "relaxed scan" by systematically changing this coordinate in small steps, optimizing all other degrees of freedom at each step. The peak energy structure from this scan is an excellent initial guess for the TS.[3]
-
Method B (Intuitive): Structural Guess. Based on known mechanisms from the literature, construct a plausible guess for the transition state geometry.
-
TS Optimization: Using the guess from either Method A or B, perform a TS optimization using an appropriate algorithm (e.g., Berny optimization to a first-order saddle point).
-
-
Transition State Verification:
-
Frequency Analysis (TS): Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency.[3] Visualizing the atomic motion corresponding to this imaginary frequency confirms it aligns with the expected reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions. This is the definitive test to ensure your located TS connects the intended reactants and products.
-
Part 4: Comparative Analysis of Mechanistic Pathways for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is where this compound plays its key role. The mechanism of this step is highly debated, with the role of the base being central.[13] DFT studies are perfectly suited to compare the energetic favorability of competing pathways.
The Crucial Transmetalation Step: Competing Pathways
Computational studies have strongly suggested that the transmetalation step proceeds via a base-activated mechanism.[8][9][14] The base (e.g., OH⁻) can interact with either the boronic acid or the palladium complex, leading to two distinct, competitive transition states.
-
The "Boronate" Pathway: The base first attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [Ar-B(OH)₃]⁻.[9][14] This boronate then coordinates to the palladium center, and the aryl group is transferred.
-
The "Hydroxide" Pathway: The base first displaces the halide on the palladium complex to form an Ar-Pd-OH species. This palladium hydroxide then interacts with the neutral boronic acid to facilitate the aryl transfer.
DFT calculations can determine the activation energy (ΔG‡) for the transition state of each pathway. A comparison of these energies reveals the kinetically preferred mechanism under a given set of conditions.
Hypothetical Comparative Data
A typical output from such a DFT study would be an energy profile, which can be summarized in a table. The calculated Gibbs free energies (G) are reported relative to the starting reactants.
| Species | Pathway A (Boronate) Relative G (kcal/mol) | Pathway B (Hydroxide) Relative G (kcal/mol) | Comments |
| Reactants | 0.0 | 0.0 | ArPdL₂X + R-B(OH)₂ + Base |
| Intermediate 1 | -5.2 (Boronate formation) | +3.1 (Ligand exchange) | Pathway A starts with a favorable acid-base reaction. |
| Transition State (TS) | +18.5 | +22.1 | The key kinetic determinant. In this hypothetical case, Pathway A is favored. |
| Intermediate 2 | +2.5 (Post-transfer complex) | +2.5 (Post-transfer complex) | The product complex before reductive elimination. |
| Products | -15.0 | -15.0 | Thermodynamically favorable reaction. |
Table 2: A hypothetical, representative energy profile comparing two transmetalation mechanisms for the Suzuki-Miyaura reaction. R = (4-Bromo-1-fluoronaphthalen-2-yl). All energies are for illustrative purposes.
This comparative analysis provides actionable insights. In this hypothetical example, the data suggests that reaction conditions promoting the formation of the boronate "ate" complex would lead to a faster reaction rate. This could guide the experimental choice of base and solvent.
Conclusion
Investigating the transition states involving this compound through DFT is a powerful tool for understanding and optimizing its reactivity. While no single computational protocol is universally perfect, a methodology grounded in modern, dispersion-corrected density functionals (e.g., ωB97X-D) and flexible, triple-zeta basis sets (e.g., def2-TZVP) provides a reliable foundation.[10][11]
The true power of this approach lies in the comparative analysis of competing mechanistic pathways. By meticulously locating and verifying the relevant transition states and comparing their activation energies, researchers can gain profound, atom-level insights into the reaction mechanism. This knowledge is invaluable for the rational design of more efficient catalytic systems and the targeted synthesis of complex molecules for research, materials science, and drug development.
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
This guide provides essential safety protocols and operational plans for the handling and disposal of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. As a specialized aromatic boronic acid, this compound requires a handling strategy rooted in a thorough understanding of its potential hazards, extrapolated from structurally similar compounds and established laboratory best practices. Our goal is to empower you, our scientific partners, with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structure—a halogenated naphthalene boronic acid—provides a strong basis for a conservative risk assessment. Boronic acids as a class, particularly aromatic ones, should be handled as potential irritants.[1] The presence of bromo and fluoro groups on an aromatic system necessitates careful handling to avoid skin, eye, and respiratory tract irritation.[2][3]
High concentrations or prolonged exposure to boron compounds can lead to more significant health effects, underscoring the importance of minimizing exposure.[4][5][6] Therefore, we will operate under the assumption that this compound presents the following hazards:
| Hazard Category | Presumed Risk and Rationale |
| Skin Corrosion/Irritation | Category 2. Assumed to be a skin irritant based on data for similar aromatic boronic acids and halogenated compounds.[3][7] Direct contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2. Fine powders and solutions can cause serious eye irritation upon contact.[3][7][8] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed). This is a standard precautionary classification for many boronic acids.[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation). Inhalation of dust can irritate the nose, throat, and respiratory system.[2][3][5] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary safety measures are robust engineering and administrative controls that minimize the potential for exposure from the outset.
-
Engineering Controls : The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, including weighing, solution preparation, and reaction setup.[1][9][10] This prevents the inhalation of fine particulates and vapors.[11] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][12]
-
Administrative Controls : All work must be conducted under your institution's Chemical Hygiene Plan. Develop a detailed Standard Operating Procedure (SOP) for any experiment involving this reagent.[13] Never work alone and always inform colleagues of the materials you are using.[10] Keep the quantities of the chemical used to the minimum required for your experiment.
Personal Protective Equipment (PPE) Protocol: A Task-Based Approach
The selection of PPE must be tailored to the specific task being performed. Below is a detailed breakdown of required equipment and a table summarizing recommendations for different laboratory operations.
Eye and Face Protection: Non-Negotiable
Your vision is irreplaceable. The risk of contact from splashes or airborne dust is significant.
-
Chemical Safety Goggles : Mandatory for all work. They must be ANSI Z87.1-rated and provide a full seal around the eyes to protect from dust and splashes.[14] Standard safety glasses are insufficient.
-
Face Shield : A full face shield must be worn over your safety goggles whenever there is a heightened risk of splashing, such as when transferring solutions or handling larger quantities (>1 L) of a solution.[1][14][15]
Skin and Body Protection: An Impermeable Barrier
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact. For extended work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and remove them immediately if you suspect contamination, washing your hands thoroughly before donning a new pair.
-
Laboratory Coat : A flame-retardant lab coat with long sleeves and tight-fitting cuffs is required to protect your skin and clothing.[1]
-
Chemical-Resistant Apron : When handling larger volumes or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Apparel : Always wear long pants and closed-toe shoes in the laboratory.[12][14]
Respiratory Protection: Required When Engineering Controls Are Insufficient
In a properly functioning chemical fume hood, respiratory protection is typically not necessary for routine handling of small quantities.[1] However, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required under the following circumstances:
-
Weighing out large quantities of the solid material if dust generation is unavoidable.
-
Responding to a significant spill that occurs outside of a fume hood.
-
Any situation where the ventilation is confirmed to be inadequate.
Task-Based PPE Selection Table
| Task | Minimum Required PPE | Enhanced PPE (Recommended) |
| Weighing Solid (<1g) | Chemical Goggles, Nitrile Gloves, Lab Coat | Double Nitrile Gloves |
| Preparing Solutions | Chemical Goggles, Nitrile Gloves, Lab Coat | Face Shield (over goggles), Chemical-Resistant Apron |
| Running/Monitoring Reaction | Chemical Goggles, Nitrile Gloves, Lab Coat | - |
| Transferring Solutions | Chemical Goggles, Nitrile Gloves, Lab Coat | Face Shield (over goggles), Chemical-Resistant Apron |
| Spill Cleanup | Chemical Goggles, Heavy-Duty Gloves, Lab Coat | Face Shield, Chemical-Resistant Apron, Respirator (if outside hood) |
Operational and Emergency Plans
A clear, practiced plan is essential for both routine handling and emergency situations.
Step-by-Step Handling Protocol
-
Preparation : Review the SDS for all reagents and solvents. Clear the fume hood of all unnecessary equipment.
-
Don PPE : Don your lab coat, chemical safety goggles, and nitrile gloves in the correct sequence.
-
Manipulation : Perform all work with this compound at least 6 inches inside the chemical fume hood sash.
-
Decontamination : After use, decontaminate spatulas and glassware. Wipe down the work surface inside the fume hood.
-
Doff PPE : Remove PPE in the reverse order it was donned, being careful to avoid contaminating your skin. Dispose of gloves in the appropriate waste container.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[1][16]
Emergency Spill Response
In the event of a spill, remain calm and follow the established protocol. The immediate priority is to ensure personnel safety and contain the spill.
Caption: Logical workflow for responding to a chemical spill.
Waste Management and Disposal
Improper disposal can endanger personnel and the environment. All waste containing this compound must be treated as hazardous waste.[12][17]
Disposal Plan
-
Segregation : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[17] Maintain separate waste containers for solids and liquids.
-
Containerization : Use chemically compatible, sealable containers.[17] For solids, a screw-top wide-mouth jar is appropriate. For liquids, use a solvent waste bottle.
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[17]
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Contact your institution's EHS department to arrange for professional disposal.[17][18] Never pour this chemical or its waste down the drain.[12][18] While neutralization may be possible for some simple boronic acids, it should not be attempted for this compound without a specific, validated procedure approved by EHS.[17][18]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, building a foundation of safety that protects you, your colleagues, and your work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
